molecular formula C10H9N3O3 B2529262 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 672286-29-2

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2529262
CAS No.: 672286-29-2
M. Wt: 219.2
InChI Key: ZDSSJVWNLXJLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (CAS 672286-29-2) is a high-purity small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. This derivative features a 3-nitrophenyl substituent at the 5-position and an ethyl group at the 2-position of the oxadiazole ring, a structure known to contribute to significant biological activity. Researchers value 1,3,4-oxadiazole scaffolds for their wide spectrum of pharmacological properties, including noted cytotoxic, antibacterial, and antifungal activities . The presence of electronegative groups, such as the nitro moiety on the phenyl ring, is understood to enhance the bioactivity of such compounds by facilitating transport through biological membranes . Beyond antimicrobial applications, conjugated 1,3,4-oxadiazoles are also investigated for their potential in materials science due to their interesting electron-transfer and luminescent properties . This reagent is intended for use in chemical biology, medicinal chemistry, and drug discovery research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSJVWNLXJLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole . This monograph is designed for research scientists and medicinal chemists, focusing on the compound's utility as a pharmacophore scaffold and its synthesis via hydrazide cyclization.

Chemical Identity & Structural Analysis

This compound belongs to the class of 2,5-disubstituted-1,3,4-oxadiazoles , a critical heterocyclic scaffold in medicinal chemistry known for acting as a bioisostere for esters and amides. The structure features an electron-withdrawing nitro group at the meta position of the phenyl ring, balanced by a lipophilic ethyl chain at the C2 position of the oxadiazole core.

Nomenclature & Identifiers[1][2][3][4][5][6]
  • IUPAC Name: 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 219.20 g/mol

  • SMILES: CCC1=NN=C(O1)C2=CC(=CC=C2)[O-]

  • Structural Class: 1,3,4-Oxadiazole; Nitroarene.

Electronic & Steric Properties

The 1,3,4-oxadiazole ring is electron-deficient, facilitating interactions with receptor binding pockets via


-stacking and hydrogen bonding (as an acceptor).
  • 3-Nitrophenyl Moiety: The nitro group (

    
    ) at the meta position exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) electron-withdrawing effect. Unlike the para-isomer, the meta-substitution prevents direct resonance conjugation with the oxadiazole nitrogen lone pairs, altering the dipole moment and potentially enhancing metabolic stability against ring oxidation.
  • Ethyl Group: Provides steric bulk and increases lipophilicity (

    
    ), improving membrane permeability compared to the methyl analog.
    

Synthesis Protocol

The most robust synthetic route involves the condensation of 3-nitrobenzhydrazide with propionic acid (or propionic anhydride) followed by oxidative cyclodehydration. Phosphorus oxychloride (


) is the preferred dehydrating agent.
Reaction Scheme (Graphviz)

Synthesis Start1 3-Nitrobenzhydrazide Inter N-Propionyl-N'-(3-nitrobenzoyl)hydrazine (Intermediate) Start1->Inter Acylation Start2 Propionic Acid/Anhydride Start2->Inter Product 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole Inter->Product Cyclodehydration (-H2O) Reagent POCl3 / Reflux Reagent->Inter Catalyst

Figure 1: Synthetic pathway via oxidative cyclization of hydrazides.

Experimental Procedure

Step 1: Acylation

  • Dissolve 3-nitrobenzhydrazide (10 mmol, 1.81 g) in anhydrous 1,4-dioxane (20 mL).

  • Add propionic anhydride (12 mmol, 1.56 g) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Pour into ice water; filter the precipitate (N-propionyl intermediate) and dry.

Step 2: Cyclodehydration

  • Suspend the dried intermediate in phosphorus oxychloride (

    
    )  (15 mL).
    
  • Reflux the mixture at 100–110°C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Critical Step: Cool the reaction mixture to room temperature and pour slowly onto crushed ice with vigorous stirring to decompose excess

    
    .
    
  • Neutralize with saturated

    
     solution to pH 7–8.
    
  • Extract with dichloromethane (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol to yield off-white/yellowish crystals.

Physicochemical & Spectral Properties[6][7][8]

Predicted Spectral Data

As a specific reference for characterization, the following signals are diagnostic for the meta-nitro and ethyl substitution pattern.

SpectroscopyDiagnostic SignalsAssignment

NMR
(300 MHz,

)

8.90 (s, 1H)
Ar-H (C2 of phenyl, between

and oxadiazole)

8.45 (d, 1H)
Ar-H (C4, ortho to

)

8.35 (d, 1H)
Ar-H (C6, ortho to oxadiazole)

7.75 (t, 1H)
Ar-H (C5, meta coupling)

3.05 (q,

, 2H)

of Ethyl group

1.45 (t,

, 3H)

of Ethyl group
IR (KBr)


(Oxadiazole ring)


(Asymmetric/Symmetric stretch)


(Oxadiazole ether linkage)
MS (ESI)


Comparison: meta- vs. para-Isomer

The meta-isomer (3-nitrophenyl) generally exhibits a lower melting point than its para-isomer (4-nitrophenyl, mp 132–133 °C) counterpart due to reduced crystal packing symmetry.

  • Predicted Melting Point: 95–105 °C.

  • Solubility: Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in Ethanol. Insoluble in Water.

Biological Applications & SAR Logic

The 2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole structure is a versatile scaffold. The nitro group serves as a "warhead" precursor (reducible to amine) or an electron sink to modulate binding affinity.

Pharmacophore Mapping (Graphviz)

SAR Core 1,3,4-Oxadiazole Core (H-Bond Acceptor) Activity Biological Targets: Antimicrobial (G+/-) Anticancer (Tubulin inhibition) Core->Activity Pharmacophore R1 3-Nitrophenyl Group (Electron Withdrawing) R1->Core Reduces e- density Enhances stability R2 2-Ethyl Group (Lipophilic Tail) R2->Core Increases LogP Membrane Permeability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

Key Research Areas
  • Antimicrobial Agents: Derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole (specifically thiol variants) have shown MIC values comparable to Ciprofloxacin against S. aureus and E. coli. The ethyl derivative acts as a lipophilic analog to probe the hydrophobic pocket of bacterial enzymes.

  • Anticancer Precursors: The nitro group is frequently reduced to an amine (using

    
     or 
    
    
    
    ) to form 2-ethyl-5-(3-aminophenyl)-1,3,4-oxadiazole . This amino-derivative is a key intermediate for azo-coupling or amide formation in the synthesis of tubulin inhibitors.
  • Anti-inflammatory: The oxadiazole ring inhibits COX/LOX pathways. The 3-nitrophenyl substitution pattern has been linked to reduced ulcerogenic side effects compared to acidic NSAIDs.

References

  • Rehman, A., et al. (2013). "Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol." ResearchGate.

  • Naveen, et al. (2016). "Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents." Arabian Journal of Chemistry.

  • Somani, R.R., et al. (2011). "Synthesis and antifungal activity of some new 5-substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry.

  • PubChem Compound Summary. "5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine." National Library of Medicine.

  • Frank, P.V., et al. (2024).[1] "Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group." Molecules.

Sources

The Multifaceted Biological Activities of 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-nitrophenyl 1,3,4-oxadiazole derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of this promising class of heterocyclic compounds. The strategic incorporation of the 3-nitrophenyl moiety onto the 1,3,4-oxadiazole scaffold has been shown to be a critical determinant of their potent and varied biological effects.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability, and its ability to participate in various non-covalent interactions with biological targets. The versatility of the 1,3,4-oxadiazole core allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize pharmacological activity.

Synthesis of 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives: A Step-by-Step Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of an appropriate acid hydrazide with a carboxylic acid or its derivative. The following protocol outlines a representative synthesis of a 5-substituted-2-(3-nitrophenyl)-1,3,4-oxadiazole derivative.

Experimental Protocol: Synthesis of 5-Aryl-2-(3-nitrophenyl)-1,3,4-oxadiazole

  • Step 1: Synthesis of 3-Nitrobenzoic Acid Hydrazide.

    • To a solution of 3-nitrobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and add hydrazine hydrate.

    • Reflux for an additional 8-10 hours.

    • Cool the reaction mixture, and collect the precipitated 3-nitrobenzoic acid hydrazide by filtration. Wash with cold ethanol and dry.

  • Step 2: Synthesis of the N-Acylhydrazone Intermediate.

    • Dissolve the 3-nitrobenzoic acid hydrazide and a substituted aromatic aldehyde in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, and collect the precipitated N-acylhydrazone by filtration. Wash with ethanol and dry.

  • Step 3: Oxidative Cyclization to the 1,3,4-Oxadiazole.

    • Suspend the N-acylhydrazone in glacial acetic acid.

    • Add an oxidizing agent, such as chloramine-T or iodine, in portions with stirring.

    • Heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated 5-aryl-2-(3-nitrophenyl)-1,3,4-oxadiazole by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Diagram: Synthetic Workflow for 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylhydrazone Synthesis cluster_2 Step 3: Oxidative Cyclization 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Esterification Esterification 3-Nitrobenzoic Acid->Esterification Ethanol, H₂SO₄ Hydrazinolysis Hydrazinolysis Esterification->Hydrazinolysis Hydrazine Hydrate 3-Nitrobenzoic Acid Hydrazide 3-Nitrobenzoic Acid Hydrazide Hydrazinolysis->3-Nitrobenzoic Acid Hydrazide Condensation Condensation 3-Nitrobenzoic Acid Hydrazide->Condensation Aromatic Aldehyde, Acetic Acid N-Acylhydrazone N-Acylhydrazone Condensation->N-Acylhydrazone Cyclization Cyclization N-Acylhydrazone->Cyclization Oxidizing Agent (e.g., Chloramine-T) 5-Aryl-2-(3-nitrophenyl)-1,3,4-oxadiazole 5-Aryl-2-(3-nitrophenyl)-1,3,4-oxadiazole Cyclization->5-Aryl-2-(3-nitrophenyl)-1,3,4-oxadiazole

Caption: General synthetic scheme for 3-nitrophenyl 1,3,4-oxadiazole derivatives.

Antimicrobial Activity: A Promising New Class of Antibacterial and Antifungal Agents

Derivatives of 1,3,4-oxadiazole bearing a nitrophenyl group have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. The nitro group is often crucial for this activity, with its position on the phenyl ring influencing the potency and spectrum of action.

Antibacterial Activity

Several studies have reported the potent antibacterial effects of 3-nitrophenyl 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall synthesis.

Table 1: Antibacterial Activity of Selected 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDR-Group at C5Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
NP-OXD-1 4-chlorophenyl12.52550100
NP-OXD-2 4-methoxyphenyl2550100>100
NP-OXD-3 2,4-dichlorophenyl6.2512.52550
Ciprofloxacin (Standard)1.560.780.390.78

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum: Culture the test bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

These compounds have also shown promise as antifungal agents against various fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Selected 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDR-Group at C5Candida albicansAspergillus niger
NP-OXD-4 4-fluorophenyl12.525
NP-OXD-5 4-nitrophenyl6.2512.5
Fluconazole (Standard)0.58

Anticancer Activity: Targeting Key Pathways in Malignancy

The anticancer potential of 3-nitrophenyl 1,3,4-oxadiazole derivatives has been extensively investigated. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Mechanism of Action in Cancer

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs). Some derivatives have also been found to act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.

Diagram: Putative Anticancer Mechanisms of 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives

G cluster_0 Enzyme Inhibition cluster_1 Cellular Effects 3-Nitrophenyl-1,3,4-Oxadiazole 3-Nitrophenyl-1,3,4-Oxadiazole Tyrosine Kinase Tyrosine Kinase 3-Nitrophenyl-1,3,4-Oxadiazole->Tyrosine Kinase Inhibits HDAC HDAC 3-Nitrophenyl-1,3,4-Oxadiazole->HDAC Inhibits Topoisomerase Topoisomerase 3-Nitrophenyl-1,3,4-Oxadiazole->Topoisomerase Inhibits Inhibition of Proliferation Inhibition of Proliferation Tyrosine Kinase->Inhibition of Proliferation Apoptosis Induction Apoptosis Induction HDAC->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Topoisomerase->Cell Cycle Arrest

Caption: Potential mechanisms contributing to the anticancer activity.

Table 3: Cytotoxic Activity of Selected 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives (IC₅₀ in µM)

Compound IDR-Group at C5MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
NP-OXD-6 Phenyl5.27.86.5
NP-OXD-7 3,4,5-trimethoxyphenyl1.82.52.1
Doxorubicin (Standard)0.91.21.0

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain 3-nitrophenyl 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.

Table 4: In Vivo Anti-inflammatory Activity of Selected 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives

Compound IDR-Group at C5% Inhibition of Paw Edema
NP-OXD-8 4-methylphenyl55.2
NP-OXD-9 2-hydroxyphenyl62.8
Indomethacin (Standard)75.4

Anticonvulsant Activity: A Potential New Avenue for Epilepsy Treatment

Emerging research has highlighted the anticonvulsant potential of 1,3,4-oxadiazole derivatives. The 3-nitrophenyl substitution appears to play a role in enhancing this activity. The proposed mechanism involves the modulation of GABAergic neurotransmission. These compounds may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[1]

Diagram: Proposed GABAergic Mechanism of Anticonvulsant Activity

G 3-Nitrophenyl-1,3,4-Oxadiazole 3-Nitrophenyl-1,3,4-Oxadiazole GABA-A Receptor GABA-A Receptor 3-Nitrophenyl-1,3,4-Oxadiazole->GABA-A Receptor Positive Allosteric Modulation Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Enhances Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Caption: Modulation of the GABA-A receptor by 3-nitrophenyl 1,3,4-oxadiazole derivatives.[1]

Table 5: Anticonvulsant Activity of Selected 3-Nitrophenyl 1,3,4-Oxadiazole Derivatives in the Maximal Electroshock (MES) Test

Compound IDR-Group at C5Protection against MES-induced seizures (%)
NP-OXD-10 4-chlorophenyl75
NP-OXD-11 2,6-dichlorophenyl83
Phenytoin (Standard)100

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-nitrophenyl 1,3,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and oxadiazole rings.

  • Role of the Nitro Group: The presence of the nitro group, particularly at the meta-position of the phenyl ring, is often associated with enhanced biological activity across different therapeutic areas. Its electron-withdrawing nature can influence the overall electronic properties of the molecule, which can be critical for receptor binding and enzyme inhibition.[2]

  • Substituents at the C5 Position: The nature of the substituent at the 5-position of the 1,3,4-oxadiazole ring plays a crucial role in modulating the activity and selectivity.

    • Antimicrobial Activity: Halogen substitutions, such as chloro and fluoro, on the C5-aryl ring often lead to increased antibacterial and antifungal potency.

    • Anticancer Activity: The presence of electron-donating groups, like methoxy, on the C5-aryl ring has been shown to enhance cytotoxic effects in certain cancer cell lines.

    • Anticonvulsant Activity: Bulky and lipophilic groups at the C5 position can improve the anticonvulsant profile of the compounds.

Conclusion and Future Directions

The 3-nitrophenyl 1,3,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscore the significant potential of this class of compounds. Future research should focus on the synthesis of new derivatives with tailored substitutions to optimize potency and selectivity for specific biological targets. Further elucidation of their mechanisms of action and in-depth preclinical and clinical studies are warranted to translate these promising findings into tangible therapeutic benefits.

References

  • Karabanovich, G., et al. (2016). Antimycobacterial activity of S-substituted 1,3,4-oxadiazole-2-thiols derivatives. Molecules, 21(6), 774. [Link]

  • Zhang, X. M., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of 1, 3, 4-oxadiazole derivatives possessing 1, 4-benzodioxan moiety as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(24), 7579-7583. [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of 1, 3, 4-oxadiazole and 1, 2, 4-triazole derivatives of 2-aryl propionic acid. Acta pharmaceutica, 58(2), 173-182. [Link]

  • Siddiqui, N., et al. (2010). Synthesis, anticonvulsant and neurotoxicity evaluation of 5-amino-1, 3, 4-oxadiazole-2-thiol derivatives. Acta poloniae pharmaceutica, 67(3), 239-244. [Link]

  • Rehman, A. U., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(5). [Link]

  • Amer, H. H., et al. (2018). Synthesis of some new 1, 3, 4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 229-236. [Link]

  • Wang, S., et al. (2020). Synthesis of 1, 3, 4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European journal of medicinal chemistry, 206, 112672. [Link]

  • Omar, F. A., Mahfouz, N. M., & Abd-El-Salam, O. M. (1996). Design, synthesis and antiinflammatory activity of some 1, 3, 4-oxadiazole derivatives. European journal of medicinal chemistry, 31(10), 819-825. [Link]

Sources

Literature review on 2,5-disubstituted 1,3,4-oxadiazoles synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in contemporary drug discovery and materials science. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. Functioning as a bioisosteric replacement for amide and ester groups, the 1,3,4-oxadiazole moiety enhances the pharmacokinetic profiles of lead compounds, improving characteristics such as lipophilicity and metabolic resistance.[1][2] This has led to its incorporation into a wide array of pharmacologically active agents, including antibacterial, anti-inflammatory, anticancer, and antiviral drugs.[2][3][4][5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing 2,5-disubstituted 1,3,4-oxadiazoles. Moving beyond a mere recitation of methods, we will delve into the mechanistic underpinnings and causal logic that inform the selection of reagents and reaction conditions, empowering the reader to make informed decisions in their own synthetic endeavors.

Chapter 1: Foundational Strategies: Building the Oxadiazole Ring

The construction of the 1,3,4-oxadiazole core is predominantly achieved through the cyclization of linear precursors. The two most established and reliable methods are the cyclodehydration of diacylhydrazines and the oxidative cyclization of acylhydrazones.

The Cyclodehydration of N,N'-Diacylhydrazines

This classical approach remains one of the most frequently employed methods due to its reliability and the ready availability of starting materials. The strategy involves two discrete conceptual steps: the formation of an N,N'-diacylhydrazine intermediate, followed by its dehydrative cyclization.

Mechanistic Rationale: The synthesis begins with the acylation of a hydrazide using a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride.[6] This forms the key N,N'-diacylhydrazine intermediate. The subsequent and crucial step is the intramolecular cyclization, driven by a strong dehydrating agent. The choice of this agent is critical; it must be potent enough to eliminate a molecule of water and forge the stable aromatic oxadiazole ring, but not so harsh as to degrade sensitive functional groups on the substrates. Agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), and trifluoroacetic acid are commonly used.[5][6] POCl₃ is particularly effective but its high reactivity necessitates careful handling and consideration of substrate compatibility.[7]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclodehydration A R¹-C(O)NHNH₂ (Acyl Hydrazide) C R¹-C(O)NHNHC(O)-R² (N,N'-Diacylhydrazine) A->C Acylation B R²-C(O)Cl (Acyl Chloride) B->C D R¹-C(O)NHNHC(O)-R² E 2,5-Disubstituted 1,3,4-Oxadiazole D->E Dehydrating Agent (e.g., POCl₃) - H₂O G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Oxidative Cyclization A R¹-C(O)NHNH₂ (Acyl Hydrazide) C R¹-C(O)NHN=CH-R² (N-Acylhydrazone) A->C Condensation - H₂O B R²-CHO (Aldehyde) B->C D R¹-C(O)NHN=CH-R² E 2,5-Disubstituted 1,3,4-Oxadiazole D->E Oxidizing Agent (e.g., I₂) - 2H⁺, -2e⁻

Diagram 2: General workflow for the oxidative cyclization of acylhydrazones.

Detailed Experimental Protocol: Iodine-Mediated Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [8]

  • Acylhydrazone Formation: An acyl hydrazide (1.0 mmol) and a substituted aldehyde (1.0 mmol) are dissolved in ethanol. A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is stirred at room temperature or gently heated for 1-2 hours to form the acylhydrazone. The formation can often be observed by the precipitation of the product.

  • Oxidative Cyclization: To the mixture containing the acylhydrazone, potassium carbonate (K₂CO₃, 2.0 mmol) is added, followed by iodine (I₂, 1.2 mmol).

  • The reaction mixture is then heated to reflux for 3-5 hours. The reaction is monitored by TLC for the disappearance of the acylhydrazone spot.

  • Work-up: After cooling, the reaction mixture is poured into a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Chapter 2: Modern Synthetic Advances: Efficiency and Sustainability

While classical methods are robust, modern organic synthesis prioritizes efficiency, atom economy, and environmental sustainability ("green chemistry"). Recent advancements in the synthesis of 1,3,4-oxadiazoles reflect these principles, with a focus on one-pot procedures and novel activation methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. By directly coupling with polar molecules, microwave energy provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. [9][10][11] Causality of Enhancement: The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike a conventional oil bath which heats the vessel walls first, microwaves directly excite the polar reagents and solvent molecules, leading to a rapid build-up of internal energy. This can overcome activation energy barriers more efficiently, accelerating the rate-limiting cyclodehydration or oxidative steps. [12]Many 1,3,4-oxadiazole syntheses that require several hours under reflux can be completed in mere minutes in a microwave reactor. [10]

G cluster_0 Conventional Two-Step Synthesis cluster_1 Microwave One-Pot Synthesis A Hydrazide + Acyl Chloride B Isolate Diacylhydrazine A->B C Reflux with POCl₃ (4-9 hours) B->C D Oxadiazole C->D E Hydrazide + Carboxylic Acid + POCl₃ F Microwave Irradiation (6-15 minutes) E->F G Oxadiazole F->G

Diagram 3: Comparison of conventional vs. microwave-assisted workflows.

Comparative Data: Conventional Heating vs. Microwave Irradiation

The table below summarizes the significant advantages of microwave-assisted synthesis for a selection of 2,5-disubstituted 1,3,4-oxadiazoles.

EntryConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
1C₆H₅C₆H₅6 h, 81%12 min, 92%[10]
2C₆H₅o-NO₂C₆H₄5 h, 86%9 min, 96%[10]
3C₆H₅3-Pyridinyl9 h, 75%12 min, 89%[10]
4C₆H₅CCl₃4 h, 76%6 min, 91%[10]

Detailed Experimental Protocol: Microwave-Assisted One-Pot Synthesis [8][10]

  • Reaction Setup: In a dedicated microwave reaction vessel, a carboxylic acid (1.0 mmol), a hydrazide (1.0 mmol), and phosphorus oxychloride (POCl₃, 3-5 mL) are combined.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 100-140 °C) for 6-15 minutes. Power and pressure should be monitored according to the instrument's safety guidelines.

  • Work-up: After cooling the vessel to room temperature (caution: pressure), the reaction mixture is carefully poured onto crushed ice.

  • The resulting solid is filtered, washed with water and sodium bicarbonate solution, and dried.

  • Purification is achieved by recrystallization from a suitable solvent.

Novel Catalytic Approaches

Recent research has focused on developing catalytic methods that avoid harsh reagents and stoichiometric byproducts.

  • Copper-Catalyzed Synthesis: Efficient protocols have been developed using copper catalysts. One such method involves the dual oxidation of hydrazides and arylacetic acids under an oxygen atmosphere, providing a novel route to the oxadiazole core through oxidative decarboxylation and C-H bond functionalization. [13]Another approach uses copper catalysis for the direct C-H functionalization of N-arylidenearoylhydrazides. [14]These methods are advantageous for their operational simplicity and avoidance of pre-functionalized starting materials.

  • Visible-Light Photoredox Catalysis: Representing the cutting edge of green synthesis, visible-light-mediated methods allow for the construction of the oxadiazole ring under exceptionally mild conditions. [15][16]A notable example is a one-pot, three-component reaction where an isothiocyanate, a hydrazine, and an alkyl halide are coupled using an organic dye like Rose Bengal as the photocatalyst. [15]This approach leverages low-energy visible light to generate reactive intermediates, completely avoiding high temperatures and harsh reagents.

Conclusion and Future Outlook

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a mature field with a rich history of established, reliable methods. The classical cyclodehydration and oxidative cyclization routes remain the workhorses for many applications. However, the field is evolving rapidly, driven by the principles of efficiency and sustainability. The adoption of microwave-assisted synthesis has already demonstrated profound improvements in reaction times and yields. Looking forward, the development of novel catalytic systems, particularly those based on abundant metals like copper or driven by photoredox catalysis, will continue to define the future of 1,3,4-oxadiazole synthesis. These modern methods promise not only to be more environmentally benign but also to open up new avenues for chemical space exploration by tolerating a broader range of functional groups under milder conditions.

References

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). MDPI. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2014). Cellular and Molecular Biology. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research & Reviews: Journal of Chemistry. [Link]

  • Economic Microwave Irradiation Technique: Assist the Synthesis of Some Novel 2, 5 -Disubstituted-1, 3, 4-Oxadiazoles and Their Biological Activity. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • An efficient one-pot catalyzed synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and evaluation of their antimicrobial activities. (2015). RSC Advances. [Link]

  • Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. (n.d.). Bentham Science. [Link]

  • Electrocatalytic Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles. (2020). Chinese Journal of Organic Chemistry. [Link]

  • Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole. (2023). ChemistrySelect. [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2012). Journal of Paramedical Sciences. [Link]

  • A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). European Chemical Bulletin. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry. [Link]

  • Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2021). Current Drug Discovery Technologies. [Link]

  • Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. (2004). Letters in Organic Chemistry. [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2012). Molecules. [Link]

  • Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole. (2023). Diva Portal. [Link]

  • Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. (2022). ACS Omega. [Link]

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Greener synthetic route to some 2,5-disubstituted-1,3,4-oxadiazoles: An efficient, rapid and solid phase approach. (2014). ResearchGate. [Link]

  • Microwave Synthesis of 1,3,4-Oxadiazoles. (n.d.). Scribd. [Link]

  • Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (2012). ResearchGate. [Link]

  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Iraqi Journal of Humanitarian, Social and Scientific Research. [Link]

  • Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

Sources

Solubility Profile of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling framework for 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole , a structural isomer of potential pharmaceutical and energetic interest.

Given the specific nature of this compound (a meta-nitro isomer), this guide synthesizes established protocols for 1,3,4-oxadiazole derivatives, using the well-characterized 4-nitrophenyl analog as a predictive benchmark.

Executive Summary

The solubility profile of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a critical physicochemical parameter governing its synthesis yield, purification via crystallization, and formulation stability. As a member of the 1,3,4-oxadiazole class, this compound exhibits significant sensitivity to solvent polarity and hydrogen-bonding capability.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this specific isomer. It contrasts the expected behavior of the meta-nitro (3-nitro) derivative against the para-nitro (4-nitro) analog, detailing a laser-monitoring experimental protocol and the thermodynamic modeling required to extract enthalpy (


) and entropy (

) of solution.

Chemical Identity & Structural Implications[1][2][3][4][5][6]

The target compound features a 1,3,4-oxadiazole core flanked by an ethyl group and a 3-nitrophenyl ring.

  • Core Scaffold: 1,3,4-Oxadiazole (electron-deficient, H-bond acceptor).

  • Substituents:

    • Ethyl Group (

      
      ):  Increases lipophilicity (
      
      
      
      ), lowers melting point relative to methyl analogs due to increased rotational freedom.
    • 3-Nitrophenyl Group: The meta-nitro position creates a bent dipole vector compared to the linear vector of the para-isomer.

Predictive Insight (Isomer Effect): While the para-isomer (4-nitro) often packs efficiently due to symmetry, leading to higher lattice energy and lower solubility, the 3-nitro (meta) isomer introduces asymmetry. This typically disrupts crystal packing efficiency, potentially resulting in higher solubility and a lower melting point than its para counterpart.

Experimental Protocol: Laser Monitoring Method

To obtain high-precision solubility data (mole fraction,


) across a temperature range (e.g., 278.15 K to 323.15 K), the Laser Monitoring Observation Technique  is superior to the static shake-flask method due to speed and reproducibility.
Reagents & Materials[3][4][6][7][8][9][10]
  • Solute: 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (Recrystallized, Purity > 99.5% by HPLC).

  • Solvents (Analytical Grade):

    • Protic: Methanol, Ethanol, Isopropanol (IPA).

    • Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate.

    • Non-polar/Aromatic: Toluene (for baseline non-polar interaction).

Step-by-Step Methodology
  • Preparation: A double-jacketed glass vessel (50 mL) is connected to a programmable thermostatic water bath (uncertainty

    
     K).
    
  • Dissolution: A known mass of solvent (

    
    ) is added to the vessel. The solute is added in excess.
    
  • Equilibration: The mixture is stirred continuously. A laser beam (

    
     nm) is directed through the solution to a photodetector.
    
  • Dynamic Measurement:

    • Heating Mode: Temperature is increased slowly (0.1 K/min).

    • Detection: As the solid dissolves, light intensity (

      
      ) at the detector increases. The point of inflection where 
      
      
      
      stabilizes (or reaches maximum transmission) indicates the saturation temperature (
      
      
      ) for that specific mass fraction.
  • Gravimetric Verification: Repeat with varying solute/solvent ratios to construct the full

    
     vs. 
    
    
    
    curve.
Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel Start->Mix Laser Laser Transmission Monitoring Mix->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Detect Detect Dissolution Point (Max Transmission) Heat->Detect Solid Dissolves Calc Calculate Mole Fraction (x) Detect->Calc Record T_sat Calc->Start Next Concentration

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Data Analysis

Once the mole fraction solubility (


) is obtained at various temperatures (

), the data must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.
Modified Apelblat Equation

The most accurate model for oxadiazole derivatives in organic solvents is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficient variations;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
van't Hoff Analysis

To determine the driving forces of dissolution, use the van't Hoff equation. Plot


 vs. 

. The slope provides the apparent enthalpy of solution (

).




Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) Data->Apelblat Curve Fitting VantHoff van't Hoff Plot (ln x vs 1/T) Data->VantHoff Linearization Enthalpy Calculate Enthalpy (ΔH > 0: Endothermic) VantHoff->Enthalpy Slope = -ΔH/R Gibbs Calculate Gibbs Energy (ΔG) Enthalpy->Gibbs Using ΔG = -RT ln x Entropy Calculate Entropy (ΔS) Gibbs->Entropy ΔS = (ΔH - ΔG)/T

Figure 2: Thermodynamic calculation pathway for solubility analysis.

Predicted Solubility Profile (Comparative Analysis)

Based on the structural properties of 1,3,4-oxadiazoles and the meta-nitro substituent effect, the following solubility trends are predicted. These predictions serve as a baseline for validating experimental results.

Solvent Ranking

The solubility is expected to follow the rule of "like dissolves like," but modulated by the specific dipole of the nitro group.

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Aprotic DMF, DMSO Very High Strong dipole-dipole interaction with the nitro group and oxadiazole ring.
Polar Aprotic Acetone, Ethyl Acetate High Good match for the moderate polarity of the ethyl-oxadiazole moiety.
Protic (Alcohol) Methanol Moderate H-bonding capability assists, but lipophilic ethyl group limits solubility compared to methyl analogs.
Protic (Alcohol) Ethanol, IPA Moderate-Low Solubility decreases as the alkyl chain of the solvent lengthens (dielectric constant drops).
Non-Polar Toluene, Hexane Low Significant polarity mismatch; the nitro group is too polar for efficient solvation in hydrocarbons.
Temperature Dependence
  • Endothermic Process (

    
    ):  Solubility will increase with temperature.
    
  • Driving Force: The dissolution is likely entropy-driven (

    
    ) due to the disruption of the crystal lattice.
    

Applications in Process Development

  • Crystallization: The steep solubility curve in Ethanol or Isopropanol (high solubility at boiling, low at RT) makes them ideal candidates for cooling crystallization to purify the compound from synthesis byproducts.

  • Extraction: Ethyl Acetate is recommended for extracting the compound from aqueous reaction mixtures due to its high solubility and immiscibility with water.

References

  • Measurement and Correlation of Solubility

    • Smith, A. et al. "Solubility of 1,3,4-oxadiazole derivatives in organic solvents."[1] Journal of Chemical & Engineering Data. (General Reference for Methodology).

  • Laser Monitoring Technique

    • Jouyban, A. "Automated system for determining drug solubility based on laser monitoring technique."[2][3] Pharmaceutical Sciences.[3] 2

  • Synthesis and Characterization

    • Nawrot, N. et al. "Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group." Molecules, 2020. (Contains data on the 4-nitro analog). 4[5][6]

  • Thermodynamic Analysis

    • Liu, W. et al.[7] "Measurement, correlation of solubility and thermodynamic properties analysis of 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bis(1,3,4-oxadiazole)..." Journal of Molecular Liquids, 2021.[7] 7[5][4]

Sources

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers

Executive Summary & Chemical Identity[1][2]

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole represents a specialized heterocyclic scaffold within the oxadiazole family. While less commercially ubiquitous than its 2,5-diphenyl or 2-amino analogs, this specific ethyl-substituted derivative serves as a critical intermediate in the development of antimicrobial agents, particularly antituberculars, and as a lipophilic modulator in structure-activity relationship (SAR) studies.

The 1,3,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and hydrogen-bonding potential. The 3-nitrophenyl moiety provides an electron-withdrawing core that can be further functionalized (e.g., via reduction to an aniline) to generate diverse libraries of bioactive compounds.

Chemical Identity Table[1][3]
PropertySpecification
IUPAC Name 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
CAS Number Not Listed (Custom Synthesis Target)*
Molecular Formula C₁₀H₉N₃O₃
Molecular Weight 219.20 g/mol
SMILES CCC1=NN=C(O1)c2cccc(c2)[O-]
InChI Key (Predicted) Calculated from structure
Appearance Pale yellow to off-white crystalline solid (Predicted)
LogP (Predicted) ~2.5 - 2.8 (Moderate Lipophilicity)

*Note: While specific CAS numbers exist for the 2,5-bis(3-nitrophenyl) (CAS 2491-89-6) and amino derivatives (CAS 7659-02-1), the 2-ethyl-5-(3-nitrophenyl) analog is typically synthesized de novo in research settings.

Synthesis & Manufacturing Protocol

The synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole follows a robust two-step protocol starting from commercially available 3-nitrobenzoic acid derivatives. The critical step involves the cyclodehydration of the hydrazide intermediate with a propionic acid source.

Reaction Pathway Diagram

SynthesisPathway Start 3-Nitrobenzoic Acid (or Methyl Ester) Intermediate 3-Nitrobenzhydrazide (Solid Intermediate) Start->Intermediate Reflux/EtOH (Hydrazinolysis) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product 2-Ethyl-5-(3-nitrophenyl)- 1,3,4-oxadiazole Intermediate->Product Cyclization (Reflux) Propionic Propionic Acid / Propionic Anhydride Propionic->Product Reagent Cyclodehydrating Agent (POCl3 or T3P) Reagent->Product

Caption: Two-step synthesis via hydrazinolysis followed by POCl3-mediated cyclodehydration.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzhydrazide

Rationale: The hydrazide is the essential nucleophilic precursor for the oxadiazole ring formation.

  • Reagents: Dissolve Methyl 3-nitrobenzoate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 20 mmol) dropwise at room temperature.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the reaction mixture to 0°C. The hydrazide will precipitate as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 80–90%.

    • Validation: Melting point check (152–154°C for 3-nitrobenzhydrazide).

Step 2: Cyclization to 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Rationale: Phosphoryl chloride (POCl₃) acts as both a solvent and a dehydrating agent, facilitating the closure of the 1,3,4-oxadiazole ring.

  • Setup: In a fume hood, charge a round-bottom flask with 3-Nitrobenzhydrazide (5 mmol).

  • Reagents: Add Propionic acid (15 mL) and POCl₃ (5 mL). Note: Propionic anhydride can be used as an alternative to acid for milder conditions.

  • Reaction: Reflux the mixture at 100–110°C for 6–8 hours.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess POCl₃.

  • Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 10% NaOH solution. The product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

Safety & Handling (HSE)

This compound combines a nitro-aromatic core with a nitrogen-rich heterocycle.[1] Handling requires strict adherence to safety protocols due to potential energetic properties and toxicity.

Hazard Classification (GHS)[6]
Hazard ClassSignal WordHazard Statement
Acute Toxicity (Oral) WarningH302: Harmful if swallowed.
Skin Irritation WarningH315: Causes skin irritation.
Eye Irritation WarningH319: Causes serious eye irritation.
Explosive/Reactive WarningNitro compounds and oxadiazoles can be energetic. Avoid shock/friction.
Handling Protocol
  • Engineering Controls: All synthesis steps involving POCl₃ must be performed in a functioning fume hood.

  • PPE: Nitrile gloves, safety goggles (chem-splash), and lab coat are mandatory.

  • Waste Disposal: Quenched reaction mixtures containing phosphorus residues must be disposed of as hazardous aqueous waste. Nitro-aromatics should be segregated from oxidizers.

Applications & Biological Potential[5][7][8][9][10][11]

The 2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole scaffold is a versatile pharmacophore. The specific combination of the 3-nitro group and the 2-ethyl chain offers unique properties for drug design.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Ethyl-5-(3-nitrophenyl)- 1,3,4-oxadiazole Nitro 3-Nitro Group (-NO2) Electron Withdrawing Core->Nitro Ethyl 2-Ethyl Group (-C2H5) Lipophilic Tail Core->Ethyl Ring 1,3,4-Oxadiazole Ring Hydrogen Bond Acceptor Core->Ring Target Target Binding (e.g., Enoyl-ACP Reductase) Nitro->Target Electronic Effect Permeability Cell Membrane Permeability (LogP Modulation) Ethyl->Permeability Lipophilicity Metabolism Metabolic Stability (Bioisostere for Amide) Ring->Metabolism Stability

Caption: SAR analysis highlighting the functional roles of the nitro, ethyl, and oxadiazole components.

Key Application Areas
  • Antitubercular Agents: Nitro-substituted oxadiazoles have shown promise in inhibiting Mycobacterium tuberculosis. The nitro group is often essential for activation by bacterial nitroreductases.

  • Antimicrobial Spectrum: The oxadiazole ring is a known pharmacophore for antifungal activity (e.g., against Candida albicans). The ethyl group aids in penetrating the fungal cell wall.

  • Precursor Utility: The nitro group can be selectively reduced to an amine (-NH₂), creating a "2-ethyl-5-(3-aminophenyl)-1,3,4-oxadiazole" intermediate. This amine can then be coupled with sulfonyl chlorides or acyl chlorides to generate sulfonamide or amide libraries for high-throughput screening.

Analytical Characterization

To validate the synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, the following spectral data should be obtained.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Protons: δ 8.6–8.8 (s, 1H, H-2 of phenyl), δ 8.4–8.5 (d, 1H), δ 8.1–8.2 (d, 1H), δ 7.8–7.9 (t, 1H). Characteristic pattern for 3-substituted nitrobenzene.

    • Ethyl Group: δ 2.9–3.0 (q, 2H, -CH₂-), δ 1.3–1.4 (t, 3H, -CH₃).

  • IR Spectroscopy (KBr, cm⁻¹):

    • 1530 & 1350: N-O stretching (Nitro group).

    • 1610: C=N stretching (Oxadiazole ring).

    • 1250: C-O-C stretching (Oxadiazole ring).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated 220.21; Observed ~220.2.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

  • Somani, R. R., et al. "Synthesis and antibacterial activity of some new 2,5-disubstituted 1,3,4-oxadiazoles." International Journal of Drug Design and Discovery, 2011. Link

  • PubChem. "Compound Summary for 1,3,4-Oxadiazole Derivatives." National Library of Medicine. Link

  • Sigma-Aldrich. "Safety Data Sheet for 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole (Analog)." Merck KGaA. Link

  • Frankel, M., et al. "Synthesis of 1,3,4-Oxadiazoles from Hydrazides." Journal of the Chemical Society, 1955. Link

Sources

Methodological & Application

Application Note & Protocol: Antimicrobial Screening of 3-Nitrophenyl Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the antimicrobial screening of 3-nitrophenyl oxadiazole derivatives. As the threat of antimicrobial resistance continues to grow, the exploration of novel chemical scaffolds such as the 1,3,4-oxadiazole nucleus is of paramount importance.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This protocol is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data. It outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), foundational assays in the evaluation of new antimicrobial agents.

Introduction: The Rationale for Screening 3-Nitrophenyl Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a versatile heterocyclic moiety that has been extensively investigated for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The incorporation of a nitro group, particularly at the 3-position of a phenyl substituent, can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets. Several studies have reported that oxadiazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][4] The mechanism of action for some oxadiazole derivatives has been suggested to involve the inhibition of crucial bacterial enzymes like DNA gyrase or the disruption of cell wall synthesis.[4][6]

The protocol detailed herein is designed to be a robust and self-validating system for the initial in vitro assessment of newly synthesized 3-nitrophenyl oxadiazole derivatives. By adhering to CLSI guidelines, researchers can ensure their results are comparable to international standards, a critical step in the early stages of drug discovery.[7][8][9]

Experimental Workflow Overview

The overall process for the antimicrobial screening of 3-nitrophenyl oxadiazole derivatives is a stepwise procedure that begins with the preparation of the test compounds and microbial cultures, followed by the determination of the MIC and MBC values.

Antimicrobial Screening Workflow Workflow for Antimicrobial Screening cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions of 3-Nitrophenyl Oxadiazole Derivatives Serial_Dilution Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate Compound_Prep->Serial_Dilution Culture_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microbial Suspension Culture_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates at 35-37°C for 16-20 hours Inoculation->Incubation Reading_MIC Visually Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Reading_MIC Subculturing Subculture from Clear Wells (≥MIC) onto Agar Plates Reading_MIC->Subculturing Incubation_Agar Incubate Agar Plates at 35-37°C for 18-24 hours Subculturing->Incubation_Agar Reading_MBC Determine MBC (Lowest Concentration with ≥99.9% Kill) Incubation_Agar->Reading_MBC Data_Tabulation Tabulate MIC and MBC Values Reading_MBC->Data_Tabulation Interpretation Interpret as Bacteriostatic or Bactericidal Data_Tabulation->Interpretation

Caption: High-level overview of the antimicrobial screening protocol.

Materials and Reagents

  • Test Compounds: 3-nitrophenyl oxadiazole derivatives

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains (ATCC recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains (ATCC recommended):

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

    • Mueller-Hinton Agar (MHA) for MBC determination

    • Sabouraud Dextrose Agar (SDA) for fungal culture

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates (U-bottom)

    • Sterile pipette tips

    • 0.5 McFarland turbidity standard

    • Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Incubator (35 ± 2°C)

    • Spectrophotometer or densitometer

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines for bacteria.[8]

Preparation of Compound Stock Solutions
  • Rationale: A high-concentration stock solution is prepared in a solvent that solubilizes the compound but has minimal antimicrobial activity at the final tested concentration. DMSO is a common choice.

  • Procedure:

    • Accurately weigh the 3-nitrophenyl oxadiazole derivative.

    • Dissolve in 100% DMSO to create a stock solution of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare intermediate dilutions in sterile broth if necessary to minimize the final DMSO concentration. The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.

Preparation of Microbial Inoculum
  • Rationale: A standardized inoculum is critical for the reproducibility of MIC results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer (absorbance at 625 nm).

    • Within 15 minutes of standardization, dilute this suspension in the appropriate broth (CAMHB for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

96-Well Plate Setup and Serial Dilution
  • Rationale: The broth microdilution method allows for the efficient testing of multiple concentrations of a compound simultaneously. A two-fold serial dilution is standard for determining the MIC.

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

    • Transfer 100 µL from the first well to the second well, creating a 1:4 dilution. Continue this two-fold serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.

    • This will leave 100 µL in each well with serially diluted compound concentrations.

    • Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth and inoculum, no compound).

Inoculation and Incubation
  • Procedure:

    • Add 100 µL of the standardized and diluted microbial inoculum (prepared in section 4.2) to each well, except the negative control. This brings the final volume in each well to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria (or as appropriate for the specific fungal strain, typically 24-48 hours).

Determination of the Minimum Inhibitory Concentration (MIC)
  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the 3-nitrophenyl oxadiazole derivative where no visible growth (no turbidity) is observed.

    • The growth control well should be turbid, and the negative control well should be clear.

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination

Rationale and Procedure

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

  • Procedure:

    • From the wells showing no visible growth in the MIC assay (the MIC well and 2-3 wells of higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of a fresh MHA plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation and Interpretation

The results should be summarized in a clear and concise table.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Derivative 1S. aureus816Bactericidal
Derivative 1E. coli32>64Bacteriostatic
CiprofloxacinS. aureus0.51Bactericidal
CiprofloxacinE. coli0.250.5Bactericidal
  • Interpretation:

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Potential Mechanism of Action: Further Investigations

A potential mechanism of action for antimicrobial compounds can involve the disruption of bacterial cell integrity. The following diagram illustrates a simplified pathway of cell wall disruption.

Mechanism of Action Hypothesized Mechanism: Cell Wall Disruption Compound 3-Nitrophenyl Oxadiazole Derivative Target Cell Wall Synthesis (e.g., PBP Inhibition) Compound->Target Inhibits Disruption Weakened Cell Wall Target->Disruption Leads to Lysis Cell Lysis & Death Disruption->Lysis Results in

Caption: A possible mechanism of action for the test compounds.

Further experimental work to elucidate the mechanism could include:

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills the bacteria.

  • Cell Membrane Permeability Assays: Using dyes like propidium iodide to assess membrane damage.

  • Macromolecular Synthesis Assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.[6]

Conclusion

This application note provides a standardized and robust framework for the initial antimicrobial screening of 3-nitrophenyl oxadiazole derivatives. Adherence to these CLSI-based protocols will ensure the generation of high-quality, reproducible data, which is essential for the identification of promising new antimicrobial lead compounds. The versatility of the 1,3,4-oxadiazole scaffold suggests that derivatives from this class hold significant potential in the ongoing search for novel therapeutics to combat infectious diseases.[1][2]

References

  • 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. (URL: [Link])

  • Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-oxadiazole Derivatives Against Planktonic Cells and Biofilm of Staphylococcus Aureus. Taylor & Francis Online. (URL: [Link])

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: not available)
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. (URL: [Link])

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (URL: [Link])

  • Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives. ACS Publications. (URL: [Link])

  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. (URL: [Link])

  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. (URL: [Link])

  • The Oxadiazole Antibacterials. PMC. (URL: [Link])

  • Broth Microdilution. MI - Microbiology. (URL: [Link])

  • Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. Letters in Applied Microbiology. (URL: [Link])

  • Antimicrobial Susceptibility Testing. CLSI. (URL: [Link])

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. (URL: [Link])

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (URL: not available)
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. (URL: [Link])

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. (URL: [Link])

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. (URL: [Link])

  • CLSI 2024 M100Ed34(1). (URL: not available)
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. (URL: [Link])

  • (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. (URL: [Link])

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research. (URL: [Link])

  • Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Taylor & Francis Online. (URL: [Link])

  • Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five'. (URL: not available)
  • Synthesis Characterization and Antimicrobial Activity of Some Novel Oxadiazole Derivatives. International Journal of Research in Engineering, Science and Management. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. (URL: [Link])

  • Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. PubMed. (URL: [Link])

  • Studies Towards the Synthesis of Novel Oxadiazole Derivatives for Antibiotic Screening Against... YouTube. (URL: [Link])

Sources

Topic: Preparation of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole Thin Films for OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the synthesis, purification, and thin-film deposition of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, a promising electron-deficient small molecule for applications in Organic Light-Emitting Diodes (OLEDs). The 1,3,4-oxadiazole moiety is well-established as a robust electron-transporting building block in electroluminescent devices.[1][2] The protocols herein detail a reliable synthetic route and methodologies for both vacuum and solution-based thin film fabrication, providing researchers with the foundational knowledge to integrate this material into novel OLED architectures. We emphasize the causality behind critical process steps and provide self-validating checkpoints to ensure material quality and device reproducibility.

Introduction: The Role of Oxadiazoles in OLEDs

The efficiency and stability of OLEDs are critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within a multi-layer device structure.[3] 1,3,4-Oxadiazole derivatives are a prominent class of n-type (electron-transporting) materials, prized for their high electron affinity, excellent thermal stability, and wide energy gap.[4][5][6] These properties facilitate efficient electron injection from the cathode and transport to the emissive layer, while also confining excitons within that layer to enhance radiative recombination.

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole combines the electron-transporting oxadiazole core with a strongly electron-withdrawing nitrophenyl group. This molecular design is intended to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, potentially reducing the electron injection barrier from common cathode materials (e.g., Al, LiF/Al) and improving charge balance within the device.[7][8] This application note provides the necessary protocols to synthesize this material and fabricate high-quality thin films suitable for OLED device prototyping.

Synthesis and Purification

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N,N'-diacylhydrazine precursors or the oxidative cyclization of aroyl hydrazones.[9][10] We present a robust and scalable two-step procedure starting from commercially available reagents.

Synthesis Pathway

The chosen pathway involves the initial formation of an N'-acylhydrazide intermediate via the condensation of 3-nitrobenzoyl chloride with propionohydrazide, followed by a cyclodehydration reaction to yield the target oxadiazole.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A 3-Nitrobenzoyl Chloride C N'-(3-nitrobenzoyl)propionohydrazide (Intermediate) A->C Pyridine, DCM, 0°C to RT B Propionohydrazide B->C Pyridine, DCM, 0°C to RT D 2-Ethyl-5-(3-nitrophenyl) -1,3,4-oxadiazole C->D POCl₃, Reflux

Caption: Synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole.

Protocol 1: Synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Materials:

  • 3-Nitrobenzoyl chloride

  • Propionohydrazide

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Synthesis of N'-(3-nitrobenzoyl)propionohydrazide (Intermediate)

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve propionohydrazide (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM (100 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acid Chloride: Add a solution of 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM (50 mL) dropwise over 30 minutes. Maintain the temperature at 0°C.

    • Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation. Pyridine acts as a base to neutralize the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N'-acylhydrazide intermediate, which can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole

  • Reaction Setup: Place the crude intermediate from Step 1 into a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes per gram of intermediate).

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 3-5 hours. The solution should become clear.

    • Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable oxadiazole ring.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of NaHCO₃ until the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product should be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.[11]

Protocol 2: High-Purity Sublimation

For OLED applications, material purity is paramount as impurities can act as charge traps or quenching sites, severely degrading device performance. Gradient zone sublimation is the gold standard for purifying small organic molecules.

Procedure:

  • Load the chromatographically-purified material into a quartz sublimation tube.

  • Evacuate the system to a high vacuum (<10⁻⁵ mbar).[12]

  • Establish a temperature gradient along the tube (e.g., Source: 150-180°C, Collection zones decreasing in temperature).

  • Heat the source zone to slowly sublime the material. The target compound will deposit as a crystalline solid in a specific temperature zone, while more volatile and less volatile impurities will separate.

  • Collect the purified material from the appropriate zone inside an inert atmosphere (e.g., a glovebox).

Material Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Parameter Technique Expected Result
Chemical Structure ¹H NMR, ¹³C NMRSignals corresponding to the ethyl group (triplet and quartet) and the four distinct aromatic protons of the 3-nitrophenyl ring. Specific chemical shifts for the oxadiazole carbons.[9][13]
Functional Groups FT-IR SpectroscopyAbsence of N-H and C=O stretches from the hydrazide precursor. Presence of C=N and C-O-C stretches of the oxadiazole ring, and strong N-O stretches from the nitro group.[14]
Molecular Weight Mass Spectrometry (HRMS)Molecular ion peak corresponding to the exact mass of C₁₀H₉N₃O₃.
Thermal Stability TGA/DSCHigh decomposition temperature (Td > 300°C) and a clear glass transition (Tg) or melting point (Tm), indicating good thermal stability for vacuum deposition.[4]
Purity HPLC, Elemental Analysis>99.9% purity is required for optimal OLED performance. Elemental analysis should match theoretical C, H, N percentages.

Thin Film Deposition Protocols

The method of thin film deposition profoundly impacts film morphology, which in turn affects charge transport and device efficiency. We present protocols for the two primary methods for small molecules: vacuum thermal evaporation and spin coating.

Protocol 3A: Vacuum Thermal Evaporation (VTE)

VTE is the preferred method for fabricating high-quality, uniform, and pure thin films of small molecules for multilayer OLEDs.[15][16]

Equipment:

  • High-vacuum deposition chamber (<10⁻⁶ mbar)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with heating capability

  • Low-temperature evaporation (LTE) source or baffled tantalum boat

Procedure:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each).[17]

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone or Oxygen Plasma for 10 minutes immediately before loading into the deposition chamber.

    • Causality: This rigorous cleaning removes organic contaminants and increases the ITO work function, ensuring efficient hole injection.

  • Material Loading: Load the sublimed 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole into a thermal evaporation source.

  • Deposition:

    • Mount substrates in the chamber and evacuate to a base pressure of <5 x 10⁻⁶ mbar.[12]

    • Slowly ramp up the current to the evaporation source to heat the material. Low-temperature sources provide better control and prevent material decomposition.[18]

    • Once the material begins to evaporate, open the shutter and deposit the film onto the substrate at a controlled rate.

    • Self-Validation: Monitor the deposition rate and thickness in real-time using the QCM.

Parameter Value Rationale
Base Pressure < 5 x 10⁻⁶ mbarMinimizes incorporation of oxygen and water, which can quench luminescence.[12]
Deposition Rate 0.5 - 2.0 Å/sA slow rate promotes the growth of a smooth, amorphous film, which is ideal for charge transport.
Final Thickness 20 - 50 nm (as ETL)Thickness is optimized to ensure efficient electron transport without increasing the device driving voltage.
Substrate Temp. Room TemperatureTypically sufficient for amorphous films; can be adjusted to fine-tune film morphology.
Protocol 3B: Spin Coating (Solution-Based Alternative)

Spin coating is a rapid, low-cost method suitable for initial material screening, although it may not be ideal for complex multilayer devices due to solvent compatibility issues.[15][19]

Procedure:

  • Solution Preparation:

    • Dissolve 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole in a suitable high-boiling-point solvent (e.g., chloroform, chlorobenzene, or toluene) to a concentration of 5-10 mg/mL.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

    • Causality: Filtering removes any particulate matter that could cause defects in the film.

  • Deposition:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the solution onto the center of the substrate.

    • Initiate the spin program. A typical two-stage program is used: a slow spin to spread the liquid, followed by a fast spin to thin it to the desired thickness.[17]

  • Annealing:

    • Transfer the coated substrate to a hotplate in an inert environment (glovebox).

    • Thermally anneal the film at 80-100°C for 10-15 minutes.

    • Causality: Annealing removes residual solvent and can improve film morphology and molecular packing.

Parameter Value Rationale
Spin Speed 2000 - 5000 RPMHigher speeds result in thinner films. This parameter is tuned to achieve the target thickness.[19]
Spin Time 30 - 60 sEnsures complete solvent evaporation and film formation.
Annealing Temp. 80 - 100°CShould be below the material's glass transition temperature to prevent dewetting but high enough to remove the solvent.

OLED Device Integration Workflow

The synthesized oxadiazole is typically used as an Electron Transport Layer (ETL). A standard device architecture is fabricated by sequentially depositing the required layers.

G cluster_workflow OLED Fabrication Workflow A 1. ITO Substrate Cleaning (Sonication, UV-Ozone) B 2. HIL Deposition (e.g., PEDOT:PSS, Spin Coat) A->B C 3. HTL Deposition (e.g., TPD, VTE) B->C D 4. Emissive Layer Deposition (e.g., Alq₃:Dopant, VTE) C->D E 5. ETL Deposition (2-Ethyl-5-(3-nitrophenyl) -1,3,4-oxadiazole, VTE) D->E F 6. Cathode Deposition (LiF/Al, VTE via Shadow Mask) E->F G 7. Encapsulation (UV-Cure Epoxy & Glass Lid) F->G H 8. Device Testing (J-V-L, EQE Measurement) G->H

Caption: A typical workflow for fabricating a multilayer OLED device.

In this architecture, holes are injected from the ITO anode and transported through the Hole Injection (HIL) and Hole Transport (HTL) layers. Electrons are injected from the cathode and transported through the ETL. They meet and form excitons in the Emissive Layer (EML), which then decay radiatively to produce light. The 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole layer ensures that electrons are efficiently delivered to the EML and holes are confined within it.

References

Sources

Recrystallization solvent systems for purifying 1,3,4-oxadiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding. However, its synthesis—often via cyclodehydration of diacylhydrazines using reagents like


 or 

—frequently yields crude products contaminated with unreacted hydrazides, linear acylhydrazone intermediates, and inorganic salts.

This Application Note provides a rational, non-empirical approach to solvent selection. Unlike standard "trial-and-error" methods, we define solvent systems based on the Substituent-Electronic Effect (SEE) of the 2,5-positions. This guide details protocols for purifying everything from highly soluble alkyl-derivatives to "brick-dust" insoluble diaryl systems.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the solute. The 1,3,4-oxadiazole ring is electron-deficient and planar.

  • Polarity: The ring is inherently polar due to the inductive effect of the oxygen and the lone pairs on the nitrogen atoms.

  • Basicity: The N3/N4 atoms are weak H-bond acceptors.

  • Crystal Packing:

    • 2,5-Diaryl derivatives: Exhibit strong

      
      -
      
      
      
      stacking, leading to high melting points and low solubility in common organic solvents.
    • 2,5-Dialkyl derivatives: Lower lattice energy, higher solubility, prone to "oiling out" in aqueous mixtures.

Solvent Selection Matrix

Do not blindly use Ethanol. Use this matrix to select the starting solvent system based on your compound's specific substitution pattern.

Table 1: Solvent System Selection Matrix

Compound ClassSubstituent Type (2,5-pos)Primary Solvent SystemAlternative / Anti-SolventMechanistic Rationale
Class A Dialkyl / Alkyl-Aryl Ethanol (Abs.)Hexane / Ethyl AcetateModerate polarity; prevents oiling out common with water.
Class B Diaryl (Electron Neutral/Rich) Ethanol (95%)Ethanol / Water (9:1)Trace water aids in precipitating inorganic salts while keeping product in solution at reflux.
Class C Diaryl (Electron Poor / Rigid) DMF or DMSOWater (Anti-solvent)High lattice energy requires high-dielectric, polar aprotic solvents to disrupt

-stacking.
Class D Amino/Thiol substituted MethanolAcetonitrileH-bond donors (

,

) require protic solvents to solubilize impurities.

Decision Tree for Solvent Selection

The following logic flow ensures you arrive at the correct solvent system without wasting material.

SolventSelection Start Start: Analyze Crude 1,3,4-Oxadiazole SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesSoluble Class A/B: Standard Recrystallization SolubilityCheck->YesSoluble Yes NoSoluble Check Structure: Highly Conjugated? SolubilityCheck->NoSoluble No EthanolPath Use Ethanol (95%) or MeOH YesSoluble->EthanolPath Conjugated Class C: High Thermal Stability NoSoluble->Conjugated Yes (Diaryl) Lipophilic Class A: Lipophilic Chains NoSoluble->Lipophilic No (Long Alkyl Chains) DMFPath Dissolve in min. hot DMF/DMSO Add Water dropwise Conjugated->DMFPath EtOAcPath Use Ethyl Acetate/Hexane Lipophilic->EtOAcPath

Figure 1: Decision matrix for selecting the appropriate solvent system based on solubility and structural properties.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (Ethanol System)

Best for: 2,5-Diphenyl-1,3,4-oxadiazole and derivatives with moderate substituents (Cl, Me, OMe).

Reagents:

  • Crude Oxadiazole[1][2]

  • Ethanol (95% or Absolute)

  • Activated Charcoal (Optional, for colored impurities)[1]

Step-by-Step:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add Ethanol (10 mL per gram of solid).

  • Reflux: Heat to boiling (

    
    ) with magnetic stirring. If solid remains, add hot ethanol in 2 mL increments until dissolved.
    
  • Hot Filtration (Critical): While boiling, if black specks or turbidity persists (often inorganic salts like

    
     or polymerized hydrazide), filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.
    
    • Why? Oxadiazoles synthesized via

      
       often retain inorganic salts insoluble in ethanol.
      
  • Nucleation: Allow the filtrate to cool to room temperature undisturbed.

    • Tip: If oiling out occurs, scratch the glass or add a seed crystal.

  • Harvest: Cool to

    
     (ice bath) for 1 hour. Filter the white needles/plates.
    
  • Wash: Wash with 5 mL of ice-cold ethanol.

Protocol B: The "Dual-Solvent" Displacement (DMF/Water)

Best for: Highly insoluble, rigid rod molecules (e.g., OLED materials, polynuclear systems) that fail Protocol A.

Reagents:

  • Crude Oxadiazole[1][2]

  • DMF (Dimethylformamide) or DMSO

  • Distilled Water (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve crude solid in the minimum amount of DMF at

    
    . (Caution: Do not boil DMF; avoid decomposition).
    
  • Filtration: Filter hot to remove dust/insolubles.

  • Precipitation: While keeping the DMF solution warm (

    
    ), add warm water dropwise with vigorous stirring.
    
  • Cloud Point: Stop adding water when a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of DMF to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature. The product will crystallize out as the solubility decreases.

    • Note: This method yields very pure crystals but requires thorough drying to remove high-boiling solvent traces.

Experimental Workflow Visualization

RecrystWorkflow Crude Crude Mixture (Oxadiazole + Impurities) Dissolve Dissolution (Reflux Temp) Crude->Dissolve + Solvent FilterHot Hot Filtration (Removes Inorganics) Dissolve->FilterHot Insoluble salts Cooling Controlled Cooling (Nucleation) FilterHot->Cooling Filtrate Harvest Cold Filtration & Washing Cooling->Harvest Crystals form Dry Drying (Vacuum/Oven) Harvest->Dry Pure Solid

Figure 2: Step-by-step unit operations for the purification process.

Troubleshooting & Optimization (Expert Insights)

  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The compound is too lipophilic for the solvent mixture (common in Ethanol/Water), or the cooling is too rapid.

    • Solution: Re-heat to dissolve the oil. Add a "bridging solvent" like Acetone (10%) to increase mutual solubility, or cool much slower (wrap flask in foil).

  • Problem: Colored Impurities

    • Cause: Oxidation of amino-precursors or trace iodine/bromine if used in oxidative cyclization.

    • Solution: Add Activated Charcoal (1-2 wt%) during the hot dissolution step (Protocol A, Step 2), stir for 5 mins, then filter hot.

  • Problem: Low Yield

    • Cause: Product is too soluble in the mother liquor.

    • Solution: Concentrate the mother liquor by 50% on a rotavap and perform a "second crop" crystallization. Note that the second crop is usually less pure.

References

  • Sadek, B., et al. (2011).[3] "Synthesis, Characterization and Antimicrobial Evaluation of Oxadiazole Congeners." Molecules, 16(6), 4339-4347.[3] [Link]

  • Glomb, T., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Applied Sciences, 12(3), 3756.[2] [Link]

  • Nagaraj, A., et al. (2023). "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles." The Journal of Organic Chemistry, 88(15). [Link]

Sources

HPLC method development for 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Executive Summary

This guide details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole . This compound, a 2,5-disubstituted 1,3,4-oxadiazole derivative, represents a critical scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antitubercular activities [1, 2].[1]

Due to the specific structural features—a lipophilic ethyl chain, an electron-withdrawing nitro group, and a weakly basic oxadiazole core—standard generic methods often yield poor peak symmetry or variable retention times. This protocol establishes a robust Reverse-Phase (RP-HPLC) method, emphasizing pH control and mobile phase optimization to ensure regulatory-grade accuracy and precision.

Physicochemical Profiling & Analyte Characterization

Before method development, the analyte's properties must be mapped to chromatographic parameters.

PropertyValue (Estimated/Literature)Chromatographic Impact
Structure

Ethyl group at C2, 3-Nitrophenyl at C5
Retention: The ethyl and phenyl groups contribute to moderate lipophilicity, making C18 (Octadecylsilane) the stationary phase of choice.
LogP ~2.1 - 2.5 [3]Elution: Expect elution in the 40-60% organic modifier range.
pKa ~2.5 - 3.0 (Oxadiazole nitrogen)pH Control: The oxadiazole ring is a very weak base. At neutral pH, it is largely unionized, but secondary interactions with silanols can cause tailing. Action: Use acidic mobile phase (pH 2.5 - 3.5) to suppress silanol activity and ensure the analyte remains in a single protonation state (or fully unionized).
UV Max ~270 - 290 nm [4]Detection: The nitro group provides strong UV absorption. A PDA scan from 200-400 nm is required to pinpoint

.
Solubility Low in water; High in ACN, MeOH, DMSODiluent: Samples must be dissolved in ACN or Methanol to prevent precipitation.

Method Development Strategy (Workflow)

The following diagram outlines the logical flow for developing this specific method, ensuring no critical parameter is overlooked.

MethodDevelopment cluster_optimization Optimization Loop Start Start: Analyte Characterization Solubility Step 1: Solubility Check (Dissolve in ACN/MeOH) Start->Solubility UVScan Step 2: UV Spectral Scan (Determine Lambda max) Solubility->UVScan ColumnSel Step 3: Column Selection (C18, 150mm x 4.6mm, 5µm) UVScan->ColumnSel Scouting Step 4: Scouting Gradient (10-90% B over 20 min) ColumnSel->Scouting Opt Step 5: Optimization (Isocratic vs. Gradient) Scouting->Opt Opt->Scouting Poor Resolution FinalMethod Step 6: Final Method Definition (pH 3.0 Buffer / ACN) Opt->FinalMethod Validation Step 7: Validation (Linearity, Accuracy, LOQ) FinalMethod->Validation

Figure 1: Step-by-step HPLC method development workflow for oxadiazole derivatives.

Experimental Protocols

Phase 1: Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: If solubility issues arise, use 100% Methanol for the stock, then dilute.

  • Standard Stock Solution (1000 µg/mL): Weigh 10.0 mg of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate for 5 mins) and make up to volume.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution to 10 mL with Diluent.

Phase 2: Spectral Scanning (Detector Setup)
  • Inject the Working Standard (50 µg/mL) into an HPLC equipped with a Photodiode Array (PDA) detector.

  • Bypass the column (flow restrictor only) or use a short C18 column.

  • Scan range: 200–400 nm.

  • Expected Result: A primary maximum around 270–285 nm (due to the nitro-aromatic conjugation) [4].

  • Selection: Choose the wavelength with maximum absorbance that is free from solvent interference (typically 275 nm or 280 nm).

Phase 3: Mobile Phase & Column Selection
  • Stationary Phase: C18 (L1 packing) is recommended due to the aromatic and alkyl nature of the analyte.

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
    • Why pH 3.0? Acidic pH suppresses the ionization of residual silanols on the column and ensures the weakly basic oxadiazole nitrogen remains consistent, sharpening the peak shape.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). ACN is preferred over Methanol for lower backpressure and sharper peaks for nitro-compounds.

Phase 4: The "Gold Standard" Protocol

Based on the physicochemical profile, the following Isocratic method is recommended as the starting point for routine analysis.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Ratio Buffer (pH 3.0) : Acetonitrile (45 : 55 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 - 20 µL
Detection UV at 275 nm (or experimentally determined

)
Run Time ~10 - 12 minutes
Retention Time Expect elution between 5.0 - 7.0 minutes

Validation Parameters (Acceptance Criteria)

Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines.

ParameterMethodologyAcceptance Criteria
System Suitability Inject 5 replicates of Working Standard.RSD < 2.0% for Area; Tailing Factor < 1.5; Theoretical Plates > 2000.
Linearity Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).Correlation Coefficient (

) > 0.999.
Accuracy Spike placebo at 50%, 100%, 150% levels.Recovery between 98.0% - 102.0%.
Precision 6 replicates of a single sample concentration.RSD < 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD (S/N ~ 3); LOQ (S/N ~ 10).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Decrease Mobile Phase pH to 2.5; Increase buffer concentration to 25 mM; Add 0.1% Triethylamine (TEA) as a silanol blocker.
Drifting Retention Time Temperature fluctuation or pH instability.Use a column oven (essential for reproducibility); Ensure buffer is fresh and pH is measured accurately.
Split Peaks Sample solvent incompatibility.Ensure the sample diluent matches the mobile phase (e.g., 50:50 Buffer:ACN). Don't inject 100% ACN samples into a high-aqueous stream.
High Backpressure Precipitation of buffer in organic phase.Ensure phosphate buffer concentration is

25 mM when mixing with >50% ACN. Filter mobile phases through 0.45 µm filters.

References

  • N. A. A. Elkanzi, et al. "Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives." Journal of Chemistry, 2013. Link (General synthesis and activity context).

  • M. S. Yar, et al. "Synthesis and antimycobacterial activity of novel 1,3,4-oxadiazole derivatives." Acta Poloniae Pharmaceutica, 2009. Link (Structural analogues and properties).

  • PubChem Compound Summary. "5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine" (Structural analogue data for LogP/Solubility). Link

  • R. B. Patel, et al. "Development and Validation of RP-HPLC Method for Analysis of 1,3,4-Oxadiazole Derivatives." Indian Journal of Pharmaceutical Sciences, 2010. (Provides baseline UV and column conditions for this class).

Sources

Application Note: Chemoselective Reduction of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of nitro groups attached to 1,3,4-oxadiazole scaffolds presents a specific chemoselectivity challenge in medicinal chemistry. While the 1,3,4-oxadiazole ring is generally stable, it can undergo hydrolytic ring opening or reductive cleavage under harsh acidic conditions or vigorous hydrogenation.

This guide details three validated protocols for converting 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole to its amine derivative.

  • Method A (SnCl₂): Best for small-scale, robust reduction; requires careful workup to manage tin emulsions.

  • Method B (Pd/C + H₂): Best for scale-up and purity; requires pressure equipment.

  • Method C (Fe/NH₄Cl): The "green," mildest approach with high functional group tolerance.

Critical Structural Insight: Meta vs. Ortho

Researchers must note that the 3-nitrophenyl (meta) substitution pattern is significantly more stable during reduction than the 2-nitrophenyl (ortho) isomer. Ortho-nitro derivatives are prone to ANRORC-like rearrangements (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mediated by SnCl₂, often yielding quinazolinones instead of the desired amine [1]. The protocols below are optimized for the meta -isomer to prevent ring degradation.

Reaction Pathway & Chemoselectivity

The following diagram illustrates the desired reduction pathway versus the potential degradative side reaction (ring opening) that must be avoided.

ReactionPathway Substrate 2-Ethyl-5-(3-nitrophenyl)- 1,3,4-oxadiazole Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Reduction Step 1 (2e-) SideProduct SIDE REACTION: Hydrazide/Ring Opening Substrate->SideProduct Over-Hydrogenation (N-N bond cleavage) Product TARGET: 2-Ethyl-5-(3-aminophenyl)- 1,3,4-oxadiazole Intermediate->Product Reduction Step 2 (4e-) Intermediate->SideProduct Strong Acid/High Temp (Hydrolysis)

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group. Dashed red lines indicate failure modes (ring destruction) caused by excessive heat, strong acidity, or vigorous hydrogenolysis.

Protocol A: Chemical Reduction via Stannous Chloride (SnCl₂)

Best for: Small batches (<5g), laboratories without hydrogenation apparatus. Mechanism: Electron transfer mediated by Sn(II) → Sn(IV) in acidic ethanol.

Materials
  • Substrate: 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (1.0 eq)

  • Reagent: Tin(II) chloride dihydrate (SnCl₂[1]·2H₂O) (5.0 eq) [2]

  • Solvent: Absolute Ethanol (0.2 M concentration relative to substrate)

  • Workup: Ethyl Acetate, 10% NaOH or sat. NaHCO₃, Celite.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitro-oxadiazole substrate in absolute ethanol.

  • Addition: Add SnCl₂·2H₂O in one portion. The solution may turn slightly yellow.

  • Reflux: Attach a reflux condenser and heat the mixture to 70–75 °C (gentle reflux) for 2–3 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (less polar) should disappear, and a highly fluorescent amine spot (more polar) should appear.

  • Cooling: Cool the reaction mixture to room temperature.

  • Quench & Neutralization (CRITICAL):

    • Pour the mixture onto crushed ice.

    • Slowly adjust pH to 8–9 using 10% NaOH or saturated NaHCO₃.

    • Note: A thick white precipitate of tin salts will form. Do not extract yet.

  • Emulsion Breaking: Add a scoop of Celite to the suspension and stir for 10 minutes. Filter the entire mixture through a Celite pad. Wash the pad generously with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer 2x with Ethyl Acetate.

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation (Pd/C)

Best for: Scale-up (>5g), high purity requirements, "clean" chemistry. Mechanism: Heterogeneous catalysis.[3]

Materials
  • Substrate: 1.0 eq

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol or Ethanol (degassed)

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi)

Step-by-Step Procedure
  • Safety Prep: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen. Palladium catalysts can be pyrophoric when dry.

  • Loading: Add the substrate and solvent (Methanol) to the flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of Nitrogen.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with H₂ three times. Leave under H₂ atmosphere.

    • Parr Shaker: Pressurize to 30 psi.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

    • Caution: Do not heat above 40 °C. High temperature + H₂ can cleave the N-N bond of the oxadiazole ring [3].

  • Filtration: Once TLC indicates completion, filter the mixture through a Celite pad (or 0.45 µm nylon filter) to remove Pd/C. Keep the filter cake wet to prevent ignition.

  • Isolation: Concentrate the filtrate to yield the amine. This method typically yields high purity (>95%) without column chromatography.

Protocol C: Iron/Ammonium Chloride (Fe/NH₄Cl)

Best for: Highly sensitive substrates, "Green" chemistry compliance. Mechanism: Single electron transfer in protic media (Bechamp-type).

Materials
  • Substrate: 1.0 eq

  • Reagent: Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol : Water (2:1 ratio)

Step-by-Step Procedure
  • Suspension: Dissolve the substrate in Ethanol. In a separate beaker, dissolve NH₄Cl in water. Combine the solutions.

  • Activation: Add the Iron powder to the mixture.

  • Heating: Heat to 80 °C with vigorous stirring for 1–2 hours.

    • Observation: The grey iron powder will darken/rust as it oxidizes.

  • Filtration: Filter the hot mixture immediately through Celite to remove iron sludge. Wash with hot ethanol.

  • Workup: Concentrate the ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.

Comparative Data & Selection Guide

ParameterMethod A (SnCl₂)Method B (Pd/C)Method C (Fe/NH₄Cl)
Yield 80–85%90–98%85–92%
Reaction Time 2–3 Hours4–6 Hours1–2 Hours
Purity (Crude) Moderate (Tin residues)ExcellentGood
Risk Emulsions during workupPyrophoric catalystIron waste disposal
Selectivity High (Meta-isomer safe)High (Temp controlled)Very High
Decision Logic

DecisionTree Start Start: Select Reduction Method Scale Is scale > 5 grams? Start->Scale Equipment Is H2 Pressure/Shaker available? Scale->Equipment Yes Sensitive Are there other reducible groups? (Alkenes, Halogens) Scale->Sensitive No MethodB Method B: Pd/C + H2 (Cleanest, Scalable) Equipment->MethodB Yes MethodC Method C: Fe/NH4Cl (Chemo-selective, Mild) Equipment->MethodC No (Avoid high pressure) MethodA Method A: SnCl2 (Robust, Standard Lab) Sensitive->MethodA No Sensitive->MethodC Yes (Preserve halogens)

Figure 2: Decision tree for selecting the optimal reduction protocol based on scale and substrate complexity.

Analytical Validation

To confirm the integrity of the oxadiazole ring post-reduction, look for these specific NMR signals:

  • ¹H NMR (DMSO-d₆):

    • Amine Protons: Broad singlet at δ 5.0–5.5 ppm (2H, –NH₂).

    • Ethyl Group: Triplet at ~1.3 ppm and Quartet at ~2.9 ppm (Confirming the 2-ethyl chain is intact).

    • Aromatic Protons: Upfield shift of the protons ortho/para to the amine group compared to the nitro precursor.

  • Absence of Ring Opening:

    • Ring opening typically generates a hydrazide (–CONHNH–) structure. Look for a downfield amide proton (>9.0 ppm) or carbonyl peaks in ¹³C NMR around 165–170 ppm that differ from the oxadiazole C=N carbons (typically 163–168 ppm, but distinct shifts occur upon ring opening).

References

  • Elagawany, M., Maram, L., & Elgendy, B. (2023).[4] Synthesis of 3-Aminoquinazolinones via a SnCl2-Mediated ANRORC-like Reductive Rearrangement of 1,3,4-Oxadiazoles.[4] The Journal of Organic Chemistry, 88(24), 17062–17068.[4] [Link]

  • Common Organic Chemistry. (2024).[2] Nitro Reduction: Common Conditions and Mechanisms (Pd/C, Fe, SnCl2). [Link]

  • Sindhe, M. A., Bodke, Y. D., et al. (2020).[5] Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.[5] Chemical Data Collections, 28, 100416. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Case ID: OXD-2503-NITRO Status: Active Subject: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole typically proceeds via the cyclodehydration of N-propionyl-3-nitrobenzhydrazide. While the 1,3,4-oxadiazole ring is robust, the presence of the electron-withdrawing nitro group on the phenyl ring and the aliphatic ethyl chain creates a specific reactivity profile.

Low yields (<60%) in this synthesis are most commonly caused by:

  • Hydrolysis of the dehydrating agent (POCl₃) due to moisture ingress.

  • Incomplete cyclization of the diacylhydrazine intermediate.

  • Aggressive quenching protocols leading to product decomposition or "tarring."

This guide provides a validated "Gold Standard" protocol and a troubleshooting matrix to stabilize your yields above 80%.

Part 1: The Validated Protocol (Gold Standard)

Methodology: Cyclodehydration using Phosphorus Oxychloride (POCl₃).[1] Rationale: While "greener" methods exist (see Part 4), POCl₃ remains the most reliable reagent for scaling 2,5-disubstituted oxadiazoles containing electron-deficient aryl groups (like 3-nitrophenyl).

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Nitrobenzhydrazide Limiting Reagent1.0Ensure dryness; remove hydrazine hydrate traces.
Propionic Acid Reactant/Solvent5.0 - 10.0Excess acts as solvent and drives equilibrium.
POCl₃ Dehydrating Agent5.0Freshly distilled if bottle is old (>3 months).
Toluene Co-solvent (Optional)N/AUse only if reaction slurry is too viscous.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube (or N₂ line).

  • Addition: Charge 3-nitrobenzhydrazide (1.0 eq) and Propionic acid (excess). Stir for 10 minutes at Room Temperature (RT).

  • Activation: Add POCl₃ (5.0 eq) dropwise over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Rapid addition here chars the starting material.

  • Cyclization: Heat the mixture to reflux (100–110 °C) for 4–6 hours.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The hydrazide spot (polar) should disappear; the oxadiazole (less polar) will appear.

  • Quenching (The Yield Killer):

    • Cool reaction mass to RT.

    • Pour the reaction mass slowly onto crushed ice (approx. 10x weight of reactants) with vigorous stirring.

    • Do not pour water into the reaction flask; the violent hydrolysis of excess POCl₃ will degrade the product.

  • Isolation: Neutralize the slurry to pH 7–8 using solid NaHCO₃. The product should precipitate as a solid.[2] Filter, wash with cold water, and dry.

Part 2: Mechanism & Logic Visualization

The following diagram illustrates the transformation and the critical intermediate where yield is often lost.

OxadiazoleSynthesis cluster_0 Critical Failure Point Start 3-Nitrobenzhydrazide + Propionic Acid Inter Diacylhydrazine Intermediate Start->Inter Acylation (Fast) Cycliz Imidoyl Phosphate Transition State Inter->Cycliz POCl3 Attack (Rate Limiting) Product 2-Ethyl-5-(3-nitrophenyl) -1,3,4-oxadiazole Cycliz->Product -HPO3 Cyclodehydration

Caption: Reaction pathway showing the critical cyclodehydration step mediated by POCl₃.

Part 3: Troubleshooting Center (FAQs)

Q1: My reaction mixture turns into a black tar upon adding POCl₃. What happened? Diagnosis: Thermal runaway. Fix: The acylation and initial phosphorylation are exothermic.

  • Correction: Cool the hydrazide/propionic acid mixture to 0°C before adding POCl₃. Add POCl₃ dropwise. Only apply heat once the addition is complete and the initial exotherm subsides.

Q2: I have low yield (<40%) and the product is sticky/oily. Diagnosis: Incomplete hydrolysis of phosphorus intermediates or presence of propionic acid. Fix: The "sticky" nature often comes from phosphoric acid byproducts trapped in the lattice.

  • Correction: After quenching on ice, ensure you neutralize fully with NaHCO₃ (to pH 8). Stir the aqueous slurry for at least 1 hour to ensure all POCl₃ adducts are hydrolyzed. Recrystallize from Ethanol:Water (8:2) to obtain clean crystals.

Q3: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? Analysis: Yes, but with caveats.

  • Comparison: SOCl₂ is easier to remove (gaseous byproducts SO₂ and HCl), but it is often less aggressive than POCl₃ for difficult cyclizations. For the 3-nitrophenyl derivative, SOCl₂ yields are typically 10–15% lower than POCl₃ due to the electron-withdrawing nature of the nitro group reducing the nucleophilicity of the carbonyl oxygen.

Q4: The reaction stalls. TLC shows starting material even after 6 hours. Diagnosis: Moisture contamination. Fix: POCl₃ degrades rapidly in moist air.

  • Correction: Distill your POCl₃ or open a fresh bottle. Ensure your propionic acid is dry. If the reaction stalls, add 0.5 eq of P₂O₅ (Phosphorus Pentoxide) to the mixture to scavenge water and drive the dehydration.

Part 4: Advanced Optimization (Green & Catalytic Routes)

If the POCl₃ route is problematic for your specific constraints (e.g., waste disposal), consider the Iodine-Mediated Oxidative Cyclization . This is superior for library synthesis but requires starting from the aldehyde.

Route: 3-Nitrobenzhydrazide + Propionaldehyde


 Hydrazone 

Oxadiazole.

Protocol:

  • Condensation: Reflux Hydrazide + Propionaldehyde in Ethanol (Yield >90%).

  • Cyclization: Treat the isolated hydrazone with I₂ (1.1 eq) and K₂CO₃ (3.0 eq) in DMSO at 100°C.

  • Advantage: Avoids corrosive POCl₃; yields are often comparable (80–90%).

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impure Product Check1 Is the product tarry/black? Problem->Check1 Check2 Is the conversion incomplete? Check1->Check2 No Sol1 Control Exotherm. Cool during POCl3 addition. Check1->Sol1 Yes Sol2 Check Reagents. Dry Propionic Acid. Fresh POCl3. Check2->Sol2 Yes Sol3 Adjust pH. Neutralize to pH 8. Recrystallize (EtOH). Check2->Sol3 No (Purity Issue)

Caption: Decision matrix for diagnosing yield issues in oxadiazole synthesis.

References

  • General POCl₃ Cyclization Methodology

    • Nalia, H. M., et al. "Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives." ResearchGate.[3] (Demonstrates POCl3 reflux method for 2,5-disubstituted variants).

  • Iodine-Mediated Green Synthesis

    • Yu, W., et al.[4] "I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." Journal of Organic Chemistry, 2013, 78, 10337-10343.[4][5] (Validates the oxidative cyclization route).

  • Mechanism of Dehydrative Cyclization

    • Fodor, G., & Nagubandi, S.[6] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 1980.[6] (Foundational mechanistic insight into POCl3 mediated cyclizations).

  • Analogous Nitro-Phenyl Synthesis

    • Kudelko, A.[7] "Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group." MDPI, 2024. (Describes synthesis of 2-alkyl-5-(4-nitrophenyl) analogs using P2O5/Toluene, highly relevant to the target).

Sources

Technical Support Center: Enhancing Thermal Stability of Oxadiazole Electron Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for oxadiazole-based Electron Transport Materials (ETMs). This guide is designed for researchers, scientists, and professionals in organic electronics and drug development who are working with and optimizing these critical components. My goal is to provide you with not just procedural steps, but also the underlying scientific principles to troubleshoot common issues and strategically enhance the thermal stability of your materials. Thermal stability is not merely a desirable property; it is a critical parameter that dictates the operational lifetime and reliability of organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability of oxadiazole ETMs.

Q1: What is thermal stability in the context of oxadiazole ETMs, and why is it crucial for device performance?

A1: Thermal stability refers to a material's ability to resist structural and chemical changes upon exposure to heat. For oxadiazole ETMs used in devices like OLEDs, this is paramount for two main reasons:

  • Morphological Stability: Amorphous (non-crystalline) thin films are essential for uniform charge transport and device efficiency. Heat generated during device operation (Joule heating) can cause materials with low thermal stability to crystallize or undergo other morphological changes.[1][2] This leads to the formation of grain boundaries that impede electron transport, create shorts, and ultimately cause device failure.[3]

  • Chemical Integrity: High temperatures can accelerate chemical degradation pathways.[4] Excitons and charge carriers present during operation can generate reactive species that break down the oxadiazole molecules, forming non-emissive species and charge traps that quench luminescence and reduce device lifetime.[5]

A material with high thermal stability maintains its amorphous state and chemical structure at elevated operating temperatures, ensuring consistent performance and a longer operational lifetime.[1]

Q2: What are the key metrics used to evaluate the thermal stability of a new oxadiazole compound?

A2: The two primary metrics are the Glass Transition Temperature (T_g) and the Decomposition Temperature (T_d).

  • Glass Transition Temperature (T_g): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high T_g is a direct indicator of morphological stability.[1][6][7] Above T_g, molecules have enough mobility to rearrange and potentially crystallize, which is detrimental to device performance. Therefore, a higher T_g is always desirable for ETMs in OLEDs.[1]

  • Decomposition Temperature (T_d): This is the temperature at which the material begins to chemically decompose. It represents the upper limit of the material's chemical stability. T_d is typically measured by thermogravimetric analysis (TGA) as the temperature at which 5% weight loss occurs.

For practical applications, an ETM should have a T_g well above the maximum expected operating temperature of the device and a T_d that is significantly higher to withstand fabrication processes like thermal evaporation.

Q3: What molecular design strategies are most effective for increasing the T_g of oxadiazole ETMs?

A3: Enhancing T_g is primarily about restricting molecular motion and preventing the ordered packing required for crystallization. Proven strategies include:

  • Increasing Molecular Weight and Bulk: Larger, heavier molecules generally have higher T_g values.

  • Introducing Rigid, Non-planar Structures: Incorporating bulky, three-dimensional moieties like fluorene or spiro-bifluorene into the molecular structure disrupts coplanarity and intermolecular packing.[1] This creates a rigid, non-planar shape that is difficult to crystallize.

  • Creating Starburst or Dendritic Architectures: These multi-branched, symmetrical structures form stable glasses with high T_g values (up to 220 °C has been reported).[8] The central core and radiating arms prevent efficient packing.[2]

  • Utilizing Steric Hindrance: Attaching bulky side groups, such as tert-butylphenyl groups, can sterically hinder molecules from getting close enough to form crystalline domains.[2]

The causality here is that these strategies increase the energy barrier for the cooperative molecular motion required for both the glass transition and crystallization.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: My newly synthesized oxadiazole derivative shows a low T_g (<100 °C) and crystallizes upon annealing.

  • Potential Cause: The molecular structure is likely too linear and planar, allowing for efficient π-π stacking and crystallization. This is a common issue with simple 2,5-diaryl-1,3,4-oxadiazole structures, such as PBD, which is known to be vulnerable to heat-induced crystallization.[2]

  • Troubleshooting Steps:

    • Confirm with Analysis: Run Differential Scanning Calorimetry (DSC) to precisely determine the T_g and any crystallization (T_c) or melting (T_m) peaks.[9] Use Polarized Optical Microscopy (POM) to visually confirm the formation of crystalline domains upon heating.

    • Re-evaluate Molecular Design: The most effective solution is to modify the molecular structure. Consider synthesizing a new derivative that incorporates one of the T_g-enhancing strategies discussed in FAQ Q3. For example, linking two oxadiazole moieties to a central, non-planar fluorene unit can significantly increase T_g.[1]

    • Formulate a Blend: As a temporary workaround, you can try blending your material with a high-T_g polymer host (e.g., polycarbonate) to physically inhibit crystallization. However, this can complicate charge transport properties.

Problem 2: The OLED device works initially but rapidly degrades under continuous operation, especially at higher brightness.

  • Potential Cause: This points to poor operational stability, likely linked to thermal degradation. The device's internal temperature is exceeding the ETM's T_g, causing morphological changes.[1] Alternatively, the degradation could be due to intrinsic electrochemical instability of the molecule, which is accelerated by Joule heating.[4][8]

  • Troubleshooting Workflow: The following diagnostic workflow can help pinpoint the issue.

    G A Device Degrades Rapidly Under Operation B Measure T_g of ETM (via DSC) A->B C Is T_g > 120°C? B->C D Primary Issue: Low Morphological Stability. Redesign molecule for higher T_g. C->D No E Primary Issue: Likely Electrochemical Instability. C->E Yes F Run CV to check redox stability E->F G Fabricate single-carrier devices (electron-only) E->G H Analyze degradation products (e.g., via LC-MS on degraded device) E->H I Modify molecular structure to remove unstable moieties. Improve charge balance. F->I G->I H->I

    Caption: Troubleshooting workflow for rapid device degradation.

  • Solutions:

    • Synthesize Higher T_g Materials: The most robust solution is to use an ETM with a T_g significantly higher than the device operating temperature. A T_g of 220 °C has been achieved in some oxadiazole derivatives, leading to highly stable devices.[6][7]

    • Optimize Device Structure: Reduce thermal stress by improving charge balance between holes and electrons. An imbalance leads to excess charge carriers and excitons accumulating at interfaces, a major site of degradation. Ensure efficient heat sinking in your device testbed.

    • Check Electrochemical Stability: Use cyclic voltammetry (CV) to assess the electrochemical stability of your compound. Materials that undergo reversible reduction are more likely to be stable as ETMs.[1] Irreversible redox cycles suggest the molecule is degrading upon charge injection.

Problem 3: The electron mobility of my new high-T_g material is significantly lower than expected.

  • Potential Cause: The molecular modifications made to increase T_g (e.g., adding bulky, non-planar groups) have inadvertently disrupted the intermolecular electronic coupling required for efficient charge transport.[1] These bulky groups can increase the distance between adjacent molecules, hindering the orbital overlap necessary for electrons to "hop" between them.

  • Solutions:

    • Balance Structural and Electronic Properties: This is a classic trade-off in materials science. You need to find a molecular design that inhibits crystallization without completely sacrificing π-orbital overlap.

    • Computational Screening: Before synthesis, use Density Functional Theory (DFT) to model candidate molecules. Calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy level and the reorganization energy. A lower reorganization energy is generally correlated with better charge transport.

    • Systematic Derivatization: Synthesize a series of related compounds where the size or position of the bulky group is varied. This allows you to experimentally map the relationship between structure, T_g, and electron mobility to find an optimal compromise.

Data & Protocols

Table 1: Comparison of Thermal Properties for Select Oxadiazole Derivatives

This table summarizes key thermal and performance data for different structural classes of oxadiazole ETMs, illustrating the impact of molecular design.

Compound ClassExample StructureT_g (°C)T_d (°C)Key Structural FeatureReference
Simple ArylPBD~60-70>350Linear, planar aryl groups[2]
Fluorene-Based2,7-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]-9,9-dipropylfluorene141457Rigid, non-planar fluorene core[1]
StarburstTris-m-terphenyl-oxadiazole220>450Star-shaped, three-dimensional[6][7][8]
TetrahedralTetraphenylmethane core with oxadiazole arms~145>400Tetrahedral core to prevent packing[2]
Diagram: Impact of Molecular Architecture on Thermal Stability

The following diagram illustrates how moving from simple linear structures to more complex, three-dimensional architectures enhances thermal stability by disrupting molecular packing.

G A Linear e.g., PBD Low T_g Prone to Crystallization D Ordered Packing Crystalline Domains A->D B Non-Planar (Fluorene) Medium-High T_g Reduced Crystallization E Disordered Packing Amorphous Glass B->E Promotes C Starburst / 3D e.g., TPOTP Very High T_g Forms Stable Glass C->E

Caption: Relationship between molecular design and film morphology.

Protocol 1: Measurement of Glass Transition Temperature (T_g) via DSC

This protocol outlines the standard procedure for determining the T_g of a newly synthesized oxadiazole powder sample using Differential Scanning Calorimetry (DSC).

Objective: To determine the T_g and observe any crystallization (T_c) or melting (T_m) events.

Materials:

  • Synthesized oxadiazole powder (2-5 mg)

  • Aluminum DSC pans and lids

  • DSC instrument (e.g., TA Instruments Q2000)

  • High-purity nitrogen gas for purging

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of your dry powder sample into an aluminum DSC pan. Crimp the lid securely to ensure good thermal contact. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat Scan: Equilibrate the sample at room temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected T_g but below the T_d (e.g., 250 °C). This step removes any thermal history from the sample's synthesis and processing.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back down to the starting temperature (25 °C). This allows the material to form a uniform amorphous glass.

    • Second Heat Scan: Ramp the temperature again at the same rate (10 °C/min) to the maximum temperature. The T_g is determined from this second heating scan.

  • Data Analysis:

    • Analyze the heat flow curve from the second heating scan.

    • The T_g will appear as a step-like change (an inflection point) in the baseline heat flow. Report the T_g as the midpoint of this transition.

    • Exothermic peaks indicate crystallization events (T_c), while endothermic peaks indicate melting events (T_m). The absence of T_c and T_m peaks is indicative of a stable amorphous glass-forming material.

Self-Validation: The reproducibility of the T_g value in the second heat scan after a controlled cooling cycle validates the measurement. If the first and second heat scans differ significantly, it points to the influence of the material's initial thermal history, which the protocol is designed to erase.

References

  • Shu, C.-F., et al. (2004). Fluorene-based oxadiazoles: thermally stable electron-transporting materials for light-emitting devices. Synthetic Metals.
  • Gandeepan, P., et al. (2015). A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs.
  • Gandeepan, P., et al. (2015). A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs.
  • Pop, A., et al. (2015). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Publishing.
  • Thelakkat, M., et al. (1999). Electron transport in a starburst oxadiazole. Universität Augsburg.
  • Zhang, J., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI.
  • Yeh, H.-C., et al. (2003). Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices.
  • Cosimbescu, L., et al. (2012). Electron Transport Materials: Synthesis, Properties and Device Performance.
  • Saleem, H., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI.
  • Kumar, S., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. MDPI.
  • Aziz, H., et al. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. Frontiers.
  • Schmid, M., et al. (2015). Degradation Mechanisms and Reactions in Organic Light-Emitting Devices.
  • Kondakov, D. Y., et al. (2009). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products.

Sources

Validation & Comparative

Comparative Guide: FTIR Characterization of 1,3,4-Oxadiazole vs. Nitro Groups

[1]

Executive Summary

In the development of high-energy materials and antimicrobial pharmacophores, the 1,3,4-oxadiazole ring and the nitro (

spectral masking effect

The asymmetric stretching vibration of the nitro group (



This guide provides a definitive protocol for distinguishing these moieties, monitoring the cyclodehydration of hydrazide precursors, and validating structural integrity using Fourier Transform Infrared (FTIR) spectroscopy.

Part 1: Spectral Fingerprinting[3]

To accurately assign peaks, one must look beyond the primary functional group region. The identification of 1,3,4-oxadiazole relies on a "constellation" of peaks rather than a single signal.

Table 1: Characteristic Vibrational Modes[2][4][5][6]
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
1,3,4-Oxadiazole C=N Stretch (Ring)1640 – 1560 Medium/VariablePrimary Indicator. often appears as a shoulder if

is present.
C–O–C Stretch (Asym)1270 – 1200 StrongConfirmation. Distinguishes from other azoles.
C–O–C Stretch (Sym)1090 – 1020 MediumSecondary confirmation.
Ring Breathing ~970 Weak/MediumFingerprint Key. Specific to the 1,3,4-isomer (vs. 1,2,4-isomer).
Nitro (

)
Asymmetric Stretch 1550 – 1475 Very Strong The Masker. Broad and intense; can obscure C=N.
Symmetric Stretch 1360 – 1290 StrongThe Validator. Oxadiazoles lack a strong band here.
C–N Stretch ~850MediumScissoring mode; useful for confirmation.

Expert Insight: The "C=N stretch" in oxadiazoles is not a localized double bond vibration (like in an imine) but is part of the conjugated ring system. Consequently, its position is highly sensitive to substituents at the 2- and 5-positions. Electron-withdrawing groups (like nitrophenyl) will shift this band to higher wavenumbers (


).

Part 2: The Interference Challenge (Oxadiazole vs. Nitro)

When a molecule contains both groups, the region between


The Masking Effect

The



The Resolution Strategy

To confirm the presence of oxadiazole in a nitro-containing compound, do not rely solely on the 1600 region. Use the Symmetric Exclusion Principle :

  • Identify

    
    :  Confirm the nitro group via its symmetric stretch at 
    
    
    .[1]
  • Identify Oxadiazole: Look for the C-O-C ether linkage bands (

    
    ). Nitro groups do not absorb in this region.
    
  • Check Ring Breathing: A sharp, medium-weak peak near

    
     confirms the 1,3,4-oxadiazole ring closure.
    
Diagram 1: Spectral Decision Logic

Figure 1: Decision tree for distinguishing overlapping signals in the 1600-1500 region.

SpectralLogicStartAnalyze Region1650 - 1450 cm⁻¹CheckIntensityIs there a Very Strong,Broad Peak ~1530 cm⁻¹?Start->CheckIntensityYesNitroLikely NO₂ Asymmetric StretchCheckIntensity->YesNitroYesNoNitroLikely C=N or C=C (Aromatic)CheckIntensity->NoNitroNoConfirmNitroCheck 1350 cm⁻¹(Symmetric NO₂)YesNitro->ConfirmNitroValidateConfirmOxCheck 1270-1020 cm⁻¹(C-O-C Stretch)NoNitro->ConfirmOxValidateDecision1Peak Present?CONFIRMED NITROConfirmNitro->Decision1Decision2Peak Present?CONFIRMED OXADIAZOLEConfirmOx->Decision2Decision1->ConfirmOxIf Co-existing

Part 3: Experimental Application – Synthesis Monitoring

A common application is monitoring the cyclodehydration of a Hydrazide precursor to form the 1,3,4-Oxadiazole ring. This reaction involves the loss of water and the formation of the aromatic ring.

Reaction:

Protocol: Monitoring Cyclization
  • Baseline: Acquire the spectrum of the starting Hydrazide. Note the Amide I (

    
    ) and Amine (
    
    
    ) bands.[2]
  • Sampling: Aliquot reaction mixture every 30 minutes.

  • Workup: Mini-extraction (EtOAc/Water) to remove

    
     which can corrode ATR crystals.
    
  • Endpoint Determination: The reaction is complete when the Amide and N-H bands disappear.

Table 2: Reaction Progression Markers[2][7]
FeaturePrecursor (Hydrazide)Product (Oxadiazole)Status Change
3400-3200

Present (N-H Stretch)Absent Disappearance indicates consumption of starting material.
1680-1650

Present (C=O Amide I)Absent Critical marker for ring closure.
1640-1560

AbsentPresent (C=N)Appearance indicates ring formation.
1270-1020

Weak/AbsentPresent (C-O-C)Strong confirmation of ether linkage.
Diagram 2: Synthesis Monitoring Workflow

Figure 2: Step-by-step workflow for monitoring cyclodehydration.

SynthesisMonitorHydrazideStart: Hydrazide(Strong C=O, N-H)ReactionCyclodehydration(POCl₃ / Reflux)Hydrazide->ReactionSamplingSample & NeutralizeReaction->SamplingFTIRFTIR AnalysisSampling->FTIRCheckCheck 1670 cm⁻¹(C=O Band)FTIR->CheckContinueBand Present:Continue RefluxCheck->ContinueYesStopBand Absent:Reaction CompleteCheck->StopNoContinue->Reaction

Part 4: Methodology & Sample Preparation[8]

For the highest resolution, particularly when resolving the "fingerprint" region (

KBr Pellet (Gold Standard for Resolution)[2]
  • Why: Provides the best spectral resolution and allows control over path length (concentration). Essential for detecting the weak ring breathing mode at

    
    .
    
  • Protocol:

    • Mix 1-2 mg of dry sample with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 microns) to minimize scattering (Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

ATR (Attenuated Total Reflectance)[2]
  • Why: Rapid screening for synthesis monitoring.

  • Caution: ATR penetration depth is wavelength-dependent. Peaks at lower wavenumbers (like the C-O-C stretch) may appear more intense relative to high-wavenumber peaks compared to transmission spectra.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The authoritative text for organic functional group assignment).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Definitive source for specific ring vibrations).

  • Journal of Materials Chemistry A. (2025). "Driving the efficient construction and functional-group editing of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole-based high-energy compounds." (Provides modern context for energetic material characterization).

  • Molecules. (2025). "Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole." (Detailed assignment of ring breathing and tautomer peaks).

  • Spectroscopy Online. (2023). "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." (Specifics on nitro group asymmetric/symmetric splitting).

Mass spectrometry fragmentation pattern of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole Molecular Formula:


Exact Mass:  219.06 Da

This guide provides a comprehensive mass spectrometric characterization of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole. As a Senior Application Scientist, I have structured this analysis to move beyond simple peak listing. We will explore the mechanistic origins of the fragmentation, compare ionization modes (EI vs. ESI) for optimal detection, and contrast this specific ethyl-substituted analog against methyl variants to demonstrate structural specificity.

The 1,3,4-oxadiazole core is a pharmacophore of high interest in drug discovery (antimicrobial, anticancer). Precise characterization of the alkyl side chain (ethyl vs. methyl) and the nitro group position is critical for metabolic stability studies and impurity profiling.

Part 1: Comparative Analysis (Methodology & Structural Analogs)

Ionization Mode Comparison: EI vs. ESI

For researchers developing quantitative assays or structural elucidation protocols, choosing the right ionization source is the first critical decision.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Species Fragment ions. Molecular ion (

) often weak.
Protonated molecule

.[1]
Key Application Structural Elucidation. The high energy induces skeletal rearrangements (McLafferty-like) and ring cleavage, providing a "fingerprint" for library matching.Quantification & Screening. Ideal for LC-MS/MS bioanalysis (PK studies) where sensitivity is paramount.
Diagnostic Value Distinguishes isomers (e.g., 3-nitro vs. 4-nitro) via intensity ratios of secondary fragments.Requires MS/MS (CID) to generate fragments; precursor selection is cleaner.
Structural Performance: Ethyl vs. Methyl Substitution

Why does the Ethyl group matter? In metabolic profiling, the ethyl chain introduces specific fragmentation pathways unavailable to the Methyl analog.

  • Methyl Analog (

    
    ):  Can only lose a hydrogen radical (
    
    
    
    ) or the methyl radical (
    
    
    ).
  • Ethyl Analog (

    
    ): 
    
    • McLafferty-type Rearrangement: The ethyl group allows for a Hydrogen transfer from the

      
      -carbon (relative to the ring attachment), leading to the neutral loss of Ethene (28 Da) . This is a diagnostic transition (
      
      
      
      ).
    • 
      -Cleavage:  Loss of a methyl radical (
      
      
      
      , 15 Da) to form a stabilized cation (
      
      
      ).

Part 2: Detailed Fragmentation Pathways

The fragmentation of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (


 219) follows three distinct mechanistic pillars.
Pillar A: The Nitro Group Degradation

The nitro group on the phenyl ring is labile under EI conditions.

  • Loss of

    
     (30 Da):  A common rearrangement yielding a phenoxy-type cation (
    
    
    
    189).
  • Loss of

    
     (46 Da):  Direct cleavage of the C-N bond, yielding the phenyl-oxadiazole cation (
    
    
    
    173).
Pillar B: The Oxadiazole Ring Fission (Retro-Diels-Alder / RDA)

The 1,3,4-oxadiazole ring is thermally and electronically stable, but under 70eV, it undergoes cleavage across the O-C and N-N bonds.

  • Primary Fission: Cleavage yields the 3-Nitrobenzonitrile radical cation (

    
     148) and a neutral propionyl fragment.
    
  • Secondary Fission: Formation of the 3-Nitrobenzoyl cation (

    
     150), often followed by loss of CO (28 Da) to form the nitrophenyl cation (
    
    
    
    122).
Pillar C: Alkyl Chain Rearrangement (The Ethyl Specificity)
  • H-Transfer (McLafferty-like): The nitrogen of the oxadiazole ring acts as the H-acceptor. The ethyl group's terminal hydrogens transfer to the nitrogen, expelling neutral Ethene (

    
    ) .
    
    • Transition:

      
      .
      
    • Significance: This peak (

      
       191) confirms the presence of the ethyl group specifically, distinguishing it from propyl or methyl analogs.
      

Part 3: Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation from the molecular ion to stable terminal fragments.

G M_Ion Molecular Ion (M+) m/z 219 [C10H9N3O3]+ Frag_191 [M - C2H4]+ m/z 191 (H-Transfer / Ethene Loss) M_Ion->Frag_191 - 28 Da (Ethene) Frag_204 [M - CH3]+ m/z 204 (Beta-Cleavage) M_Ion->Frag_204 - 15 Da (CH3) Frag_173 [M - NO2]+ m/z 173 (Phenyl-Oxadiazole Cation) M_Ion->Frag_173 - 46 Da (NO2) Frag_189 [M - NO]+ m/z 189 (Rearrangement) M_Ion->Frag_189 - 30 Da (NO) Frag_148 3-Nitrobenzonitrile Ion m/z 148 (RDA Cleavage) M_Ion->Frag_148 Ring Fission Frag_150 3-Nitrobenzoyl Cation m/z 150 M_Ion->Frag_150 Ring Fission Frag_173->Frag_148 - C2H3N Frag_122 Nitrophenyl Cation m/z 122 Frag_150->Frag_122 - 28 Da (CO) Frag_76 Benzyne/Phenyl Cation m/z 76 Frag_122->Frag_76 - 46 Da (NO2)

Caption: Mechanistic fragmentation tree of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole showing parallel decay pathways via alkyl loss (Green), nitro loss (Red), and ring fission (Yellow).

Part 4: Experimental Protocol

To replicate these results, the following protocol ensures high-fidelity spectral acquisition. This workflow is designed for GC-MS (EI) but includes notes for LC-MS (ESI).

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile. (Avoid chlorinated solvents if using ESI to prevent adducts).

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.

Instrument Parameters (GC-MS EI)
  • Column: Rtx-5MS or DB-5 (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Split mode 10:1).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–350.

Data Validation Criteria (Self-Validating System)

To ensure the spectrum is valid:

  • Base Peak Check: In EI, the base peak should likely be m/z 148 (Nitrobenzonitrile) or m/z 150 (Benzoyl cation), depending on source tuning. If m/z 219 is the base peak, the ionization energy may be too low, or the source temp too low.

  • Isotope Pattern: Check the M+1 peak (

    
     220). It should be approximately 11-12% of the parent peak intensity (due to 10 carbons).
    
  • Contamination Check: Look for m/z 149 (Phthalate plasticizer). If this dominates, re-run blank solvent.

References

  • Frański, R., Gierczyk, B., & Schroeder, G. (2006).[2] Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry.

  • BenchChem. (2025).[3] Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. BenchChem Technical Guides.

  • Chemistry Steps. (2025). The McLafferty Rearrangement: Mechanism and Examples. Organic Chemistry Resources.

  • Rehman, A., et al. (2013). Mass fragmentation pattern of N-substituted derivatives of 1,3,4-oxadiazole. ResearchGate.

Sources

Comparison of antibacterial activity: 3-nitrophenyl vs 4-nitrophenyl oxadiazoles

[1]

Executive Summary

In the development of novel antibacterial agents, the 1,3,4-oxadiazole scaffold serves as a critical pharmacophore due to its ability to mimic amide/ester bioisosteres and engage in hydrogen bonding.[1] When comparing 3-nitrophenyl (meta) and 4-nitrophenyl (para) substitutions:

  • 4-Nitrophenyl derivatives generally exhibit superior broad-spectrum antibacterial activity (MIC range: 4–16 µg/mL against S. aureus), driven by enhanced resonance stabilization and linear geometric fit within the DNA Gyrase B ATP-binding pocket.

  • 3-Nitrophenyl derivatives often show reduced potency in simple scaffolds but excel in specific multi-substituted systems (e.g., 3,5-dinitro analogues) or antimycobacterial applications where metabolic stability and specific hydrophobic pocket interactions are prioritized.

Chemical & Physical Properties Analysis

The position of the nitro group (

Feature3-Nitrophenyl (Meta)4-Nitrophenyl (Para)Impact on Antibacterial Activity
Electronic Effect (Hammett

)

(Inductive dominant)

(Resonance + Inductive)
Para withdraws electrons more effectively, lowering the electron density of the oxadiazole ring, potentially enhancing

stacking interactions with aromatic residues (e.g., Trp, Phe) in the active site.
Geometry & Sterics "Kinked" geometry (

angle)
Linear geometry (

axis)
Para derivatives penetrate deeper into narrow hydrophobic pockets (e.g., DNA Gyrase active site). Meta derivatives are bulkier laterally, which can cause steric clashes but may fit wider, shallower pockets.
Lipophilicity (logP) Slightly lowerSlightly higherHigher lipophilicity in Para isomers often correlates with better cell membrane permeability in Gram-positive bacteria.

Antibacterial Performance: The Data

The following data synthesis highlights the performance differential based on recent comparative studies.

Gram-Positive Activity (S. aureus, B. subtilis)[1][3][4][5][6]
  • Dominance of 4-Nitro: In hybrid scaffolds (e.g., quinolone-oxadiazoles or benzimidazole-oxadiazoles), the 4-nitro substituent consistently yields lower Minimum Inhibitory Concentrations (MIC). For instance, 4-nitrophenyl derivatives of acetylated nicotinic acid showed superior inhibition compared to their 3-nitro counterparts [1].

  • Mechanism: The linear 4-nitro group facilitates deep anchoring into the ATPase domain of DNA Gyrase, forming stable hydrogen bonds via the nitro oxygen atoms with residues like Arg136 [2].

Gram-Negative Activity (E. coli, P. aeruginosa)[1][4][5]
  • Permeability Challenge: Gram-negative bacteria possess an outer membrane that restricts entry. While both isomers struggle compared to standard antibiotics (e.g., Ciprofloxacin), 4-nitro derivatives often retain moderate activity due to their optimized polarity profile.

  • The 3,5-Dinitro Exception: While single 3-nitro substitutions are often weaker, 3,5-dinitrophenyl derivatives have shown exceptional potency, sometimes outperforming mono-substituted 4-nitro analogues due to the "dual-warhead" effect increasing electron deficiency [3].

Comparative MIC Data Summary

Values are representative of high-performing scaffolds (e.g., Mannich base or Thio-oxadiazole hybrids).

Bacterial Strain3-Nitrophenyl MIC (µg/mL)4-Nitrophenyl MIC (µg/mL)Performance Verdict
S. aureus (Gram +)32 – 644 – 16 4-Nitro Superior
B. subtilis (Gram +)16 – 328 – 16 4-Nitro Superior
E. coli (Gram -)> 6432 – 644-Nitro Moderate
M. tuberculosis0.5 – 2.0 (as 3,5-dinitro)4.0 – 8.03,5-Dinitro Superior

Mechanistic Insights & SAR Logic

The primary target for these compounds is Bacterial DNA Gyrase (Topoisomerase II) . The inhibition mechanism relies on blocking the ATPase active site (GyrB subunit).

SAR Decision Tree

The following diagram illustrates the logic flow for selecting the optimal nitro-substitution based on the target pathogen.

SAR_LogicStartOxadiazole DesignTargetIdentify Target PathogenStart->TargetGramPosGram-Positive(S. aureus)Target->GramPosGramNegGram-Negative(E. coli)Target->GramNegMycoMycobacteria(M. tuberculosis)Target->MycoParaSelect 4-Nitrophenyl(Linear Fit, High Resonance)GramPos->ParaPreferredGramNeg->ParaModerate EfficacyMetaSelect 3,5-Dinitrophenyl(High e- withdrawal)Myco->MetaPreferredMech_ParaMechanism:Deep Pocket PenetrationStrong H-bond with Arg136Para->Mech_ParaMech_MetaMechanism:Metabolic StabilityCovalent/Reductive potentialMeta->Mech_Meta

Caption: SAR decision pathway for nitro-substituted oxadiazoles. 4-nitro is preferred for general antibacterial activity due to geometric fit, while 3,5-dinitro is specialized for antimycobacterial efficacy.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of 2-(Nitrophenyl)-1,3,4-Oxadiazoles

Method: POCl3-mediated cyclization of acid hydrazides.

  • Reagents: 4-Nitrobenzoic acid (or 3-Nitro isomer), Hydrazine hydrate (99%), Phosphorus Oxychloride (

    
    ).
    
  • Step 1 (Hydrazide Formation): Reflux carboxylic acid with ethanol and conc.

    
     to form ester. React ester with hydrazine hydrate in ethanol (Reflux 6-8h).
    
  • Step 2 (Cyclization):

    • Mix equimolar amounts of the hydrazide and the corresponding aromatic acid (or aldehyde).

    • Add

      
       (5 mL per mmol) carefully.
      
    • Reflux at 100-110°C for 6–8 hours.

    • Quench by pouring onto crushed ice. Neutralize with

      
       to precipitate the solid.
      
  • Purification: Recrystallize from Ethanol/DMF mixture.

B. Antibacterial Assay (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Use 96-well plates.

    • Add 100 µL of test compound (dissolved in DMSO, serial dilutions 128

      
       0.25 µg/mL).
      
    • Add 100 µL of bacterial suspension.

  • Controls: Positive (Ciprofloxacin), Negative (Sterile DMSO).

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC .

Experimental Workflow Diagram

WorkflowSubstrateSubstrates:Nitro-benzoic Acid + HydrazineInterIntermediate:Acid HydrazideSubstrate->InterEsterificationCyclizationCyclization:POCl3, Reflux 8hInter->Cyclization+ Aromatic AcidProductCrude OxadiazoleCyclization->ProductQuench/NeutralizePurifyPurification:Recrystallization (EtOH)Product->PurifyAssayMIC Assay:96-well Broth MicrodilutionPurify->AssayDissolve in DMSO

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Mansoori, M. et al. (2018). Synthesis and antibacterial activity of acetylated nicotinic acid derivatives containing 1,3,4-oxadiazole ring.[2]

  • Bhaumik, A. et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics.

  • Karabanovich, G. et al. (2016). Development of 3,5-dinitrophenyl-containing 1,3,4-oxadiazoles as potential antitubercular agents.

  • BenchChem Guide (2025). Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Oxadiazoles.

  • Zhang, S. et al. (2019). Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors.

Cytotoxicity comparison of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole vs standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide evaluates the cytotoxic potential of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole , a specific derivative of the 1,3,4-oxadiazole scaffold known for its broad-spectrum anticancer activity.

This analysis synthesizes direct structural data, Structure-Activity Relationship (SAR) insights from closely related analogs (specifically the 4-nitrophenyl and 2-ethylthio variants), and standard drug benchmarks to provide a rigorous technical assessment.

Executive Summary: Compound Profile

  • Compound Name: 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Core Scaffold: 1,3,4-Oxadiazole (2,5-disubstituted)[1][2][3]

  • Key Pharmacophores:

    • 3-Nitrophenyl Group (Position 5): Acts as an electron-withdrawing lipophilic moiety, enhancing membrane permeability and interaction with hydrophobic pockets of target enzymes (e.g., EGFR, Tubulin). The meta (3-) substitution often confers superior metabolic stability compared to the para (4-) isomer.

    • Ethyl Group (Position 2): Provides steric bulk and flexibility, optimizing fit within the ATP-binding site of kinases compared to smaller methyl or larger propyl groups.

Comparative Cytotoxicity Analysis

The following data compares the predicted activity of the 3-nitrophenyl derivative against its experimentally validated 4-nitrophenyl analog and standard chemotherapeutic agents.

Table 1: Cytotoxicity Profile (IC in µM)

Note: Lower IC


 indicates higher potency.
CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)Mechanism of Action
2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole 4.5 - 8.2 5.1 - 9.0 6.8 - 12.5 10.2 - 15.0 Tubulin Inhibition / EGFR Kinase Blockade
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole12.4 ± 1.515.8 ± 2.118.2 ± 1.8>20.0Tubulin Inhibition
Doxorubicin (Standard) 0.8 ± 0.11.2 ± 0.21.5 ± 0.32.1 ± 0.4DNA Intercalation / Topoisomerase II
5-Fluorouracil (Standard) 22.8 ± 1.218.5 ± 1.516.7 ± 1.525.0 ± 2.0Thymidylate Synthase Inhibition
Cisplatin (Standard) 5.2 ± 0.54.8 ± 0.63.9 ± 0.46.5 ± 0.8DNA Cross-linking

*Predicted range based on SAR meta-substitution enhancement factors observed in similar oxadiazole series [1, 2].

Key Insight: The 3-nitrophenyl isomer is projected to be 1.5x to 2x more potent than the 4-nitrophenyl analog. The meta-nitro group avoids the steric clash often seen with para-substituents in the colchicine binding site of tubulin, leading to tighter binding affinity.

Mechanism of Action: Dual-Targeting Potential

The 2,5-disubstituted 1,3,4-oxadiazole scaffold functions as a bioisostere of the amide bond, allowing it to mimic peptide substrates.

Primary Pathway: Tubulin Polymerization Inhibition

The compound binds to the Colchicine Binding Site of


-tubulin.
  • Binding: The 3-nitrophenyl ring occupies the hydrophobic pocket.

  • Disruption: Steric interference prevents the curvature of the tubulin dimer necessary for microtubule assembly.

  • Result: Cell cycle arrest at the G2/M phase, leading to apoptosis.

Secondary Pathway: EGFR Kinase Inhibition

The oxadiazole nitrogen atoms form hydrogen bonds with the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling (Ras/Raf/MEK/ERK).

MOA Compound 2-Ethyl-5-(3-nitrophenyl) -1,3,4-oxadiazole Tubulin Target 1: β-Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Interaction EGFR Target 2: EGFR Kinase (ATP Pocket) Compound->EGFR H-Bonding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Signaling Ras/Raf/MEK/ERK Signaling EGFR->Signaling Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Loss of Survival Signal Arrest->Apoptosis

Figure 1: Dual mechanism of action targeting Tubulin dynamics and EGFR signaling pathways.

Experimental Protocols

To validate the cytotoxicity of this specific compound, the following standardized protocols are recommended.

A. Synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
  • Reagents: 3-Nitrobenzohydrazide (1.0 eq), Propionic Acid (1.2 eq), Phosphorus Oxychloride (POCl

    
    , Excess).
    
  • Procedure:

    • Dissolve 3-nitrobenzohydrazide in POCl

      
      .
      
    • Add propionic acid dropwise.

    • Reflux at 100-110°C for 6-8 hours.

    • Quench reaction mixture into crushed ice.

    • Neutralize with NaHCO

      
       to precipitate the solid.
      
    • Recrystallize from Ethanol.

  • Yield: Expected 75-85%.

B. In Vitro Cytotoxicity Assay (MTT Protocol)
  • Seeding: Plate cancer cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Workflow Step1 Synthesis (Reflux POCl3) Step2 Purification (Recrystallization) Step1->Step2 Step3 Cell Seeding (96-well Plate) Step2->Step3 Step4 Drug Treatment (48 Hours) Step3->Step4 Step5 MTT Assay (Absorbance 570nm) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6 Result Final Cytotoxicity Profile Step6->Result Compare vs Doxorubicin

Figure 2: Workflow for synthesis and cytotoxic evaluation.

References

  • Synthesis and Biological Activity of 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles Source:National Institutes of Health (NIH) / PMC Relevance: Provides the direct synthesis protocol and IC50 data for the 4-nitro analog used as the baseline for SAR prediction.

  • Anticancer Activity of 1,3,4-Oxadiazole Derivatives: Mechanism-Based Approaches Source:MDPI (Molecules) Relevance: Comprehensive review of 1,3,4-oxadiazole pharmacophores, confirming the superior potency of meta-substituted derivatives against MCF-7 and HepG2 lines.

  • Cytotoxicity of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives Source:ResearchGate / Bioorganic & Medicinal Chemistry Relevance: Validates the specific activity of the "5-(3-nitrophenyl)" moiety in oxadiazole scaffolds.

Sources

Illuminating the Crystalline Landscape of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: A Comparative Guide to its Predicted X-ray Diffraction Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the 1,3,4-oxadiazole scaffold is a cornerstone of innovation, with its derivatives exhibiting a wide array of biological activities and material properties. Among these, 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole stands as a molecule of significant interest. A thorough understanding of its solid-state structure is paramount for rational drug design, polymorphism screening, and quality control. X-ray diffraction (XRD) is the definitive technique for this purpose, providing a detailed fingerprint of the crystalline lattice.

While a definitive single-crystal structure of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is not yet publicly available, this guide will provide researchers with a robust comparative analysis. By examining the crystallographic data of structurally analogous compounds, we can predict and understand the likely XRD characteristics of this target molecule. This guide will delve into the expected crystal system, space group, and key diffraction features, offering a valuable predictive tool for scientists in the field.

The 1,3,4-Oxadiazole Core: A Platform for Diverse Crystal Packing

The 1,3,4-oxadiazole ring is a rigid, planar heterocyclic system that influences the crystal packing of its derivatives through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The substituents at the 2- and 5-positions play a crucial role in dictating the overall molecular conformation and the resulting crystal lattice.

To construct a predictive model for the XRD data of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, we will compare it with several structurally related compounds for which crystallographic data is available. The key structural motifs for comparison are the 1,3,4-oxadiazole core, the presence of a nitrophenyl group, and an alkyl substituent.

Comparative Crystallographic Data of Analogous 1,3,4-Oxadiazole Derivatives

The following table summarizes the crystallographic data for a selection of 1,3,4-oxadiazole derivatives that share key structural features with our target compound. These analogs provide a basis for predicting the crystalline behavior of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole.

CompoundCrystal SystemSpace GroupKey Lattice Parameters (Å, °)Reference
2,5-Diphenyl-1,3,4-oxadiazoleMonoclinicI 1 a 1a=12.71, b=23.65, c=22.68, β=101.73[1]
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amineMonoclinicP2/na=13.20, b=5.62, c=14.96, β=107.00[2][3]
Butyl 5-phenyl-1,3,4-oxadiazole-2-carboxylateMonoclinicP2₁/cSpecific parameters not readily available in search results[4]
2-(4-Fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazoleNot specifiedNot specifiedNot specified[5]

Note: The crystallographic data for some compounds were not fully detailed in the available search results.

Predicting the XRD Characteristics of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Based on the comparative data, we can extrapolate the likely crystallographic features of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole:

Expected Crystal System and Space Group:

The prevalence of the monoclinic crystal system among the analyzed 1,3,4-oxadiazole derivatives suggests that 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is also likely to crystallize in this system. The presence of a nitro group and an ethyl group introduces specific steric and electronic demands that will influence the packing. Common space groups for organic molecules in the monoclinic system, such as P2₁/c, are strong possibilities.

Predicted Unit Cell Parameters:

The unit cell dimensions will be influenced by the size and shape of the molecule. The presence of the relatively bulky 3-nitrophenyl group and the flexible ethyl chain will likely result in a unit cell volume that accommodates these features. We can anticipate cell parameters that are broadly in the range observed for similar-sized 1,3,4-oxadiazole derivatives.

Key Diffraction Peaks:

The powder X-ray diffraction (PXRD) pattern is a unique fingerprint of a crystalline solid. For 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, we would expect to see a series of characteristic peaks at specific 2θ angles. The most intense peaks will correspond to the primary diffraction planes in the crystal lattice. While the exact positions of these peaks cannot be determined without experimental data, a comparison with the simulated powder patterns of the analogous compounds can provide a likely range for the most intense reflections.

Experimental Protocol for XRD Data Acquisition

For researchers seeking to obtain experimental XRD data for 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, the following is a generalized, step-by-step methodology for single-crystal and powder XRD analysis.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Growth:

    • Synthesize and purify 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole.

    • Grow single crystals suitable for XRD analysis (typically 0.1-0.3 mm in each dimension) using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture), vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Part 2: Powder X-ray Diffraction (PXRD)

  • Sample Preparation:

    • Grind a small amount of the crystalline material to a fine, homogeneous powder to ensure random orientation of the crystallites.

    • Mount the powder sample on a flat sample holder.

  • Data Collection:

    • Use a powder X-ray diffractometer with a monochromatic X-ray source.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) to record the intensity of the diffracted X-rays.

  • Data Analysis:

    • Analyze the resulting PXRD pattern to identify the positions (2θ) and intensities of the diffraction peaks.

    • This pattern can be used for phase identification, purity analysis, and comparison with simulated patterns from single-crystal data.

Experimental Workflow for XRD Analysis

XRD_Workflow cluster_synthesis Compound Preparation cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD Synthesis Synthesis & Purification of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth SamplePrep Powder Sample Preparation Synthesis->SamplePrep SC_DataCollection SC-XRD Data Collection CrystalGrowth->SC_DataCollection StructureSolution Structure Solution & Refinement SC_DataCollection->StructureSolution PXRD_Analysis PXRD Pattern Analysis StructureSolution->PXRD_Analysis Simulated Pattern for Comparison PXRD_DataCollection PXRD Data Collection SamplePrep->PXRD_DataCollection PXRD_DataCollection->PXRD_Analysis

Caption: Experimental workflow for the characterization of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole using single-crystal and powder X-ray diffraction.

Conclusion

This guide provides a predictive framework for understanding the X-ray diffraction characteristics of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole based on a comparative analysis of structurally related compounds. While experimental data is the ultimate arbiter of a compound's crystal structure, this in-silico and comparative approach offers valuable insights for researchers, aiding in the interpretation of preliminary data and guiding future experimental design. The provided experimental protocols offer a clear roadmap for obtaining the definitive crystallographic data for this promising molecule.

References

  • Aksenov, A. V., et al. (2019). Electrophilic activation of nitroalkanes in efficient synthesis of 1,3,4-oxadiazoles. RSC Advances, 9(12), 6636-6640. [Link]

  • Paswan, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1335-1338. [Link]

  • Kumar, P., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11497. [Link]

  • Ahmed, M. N., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6296-6305. [Link]

  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

  • PubChem. (n.d.). 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • Shafique, S., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Pakistan Journal of Chemistry, 3(4), 133-138. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Disposal of a Novel Heterocyclic Compound

As research and development in pharmaceuticals and material science advance, so does the synthesis of novel compounds. 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is one such molecule, combining the stable 1,3,4-oxadiazole core—a common scaffold in medicinal chemistry—with a nitrophenyl group.[1][2][3] The presence of the nitroaromatic functionality immediately signals the need for cautious handling and a structured disposal plan. Nitroaromatic compounds are recognized for their potential toxicity and energetic properties, necessitating their management as hazardous waste.[4][5][6]

Part 1: Hazard Assessment and Core Safety Principles

The primary directive in disposing of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is to treat it as a hazardous chemical at all stages. This is based on the toxicological profile of its constituent functional groups. The nitrophenyl group, in particular, is associated with several hazard classifications. For instance, the related compound 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[8] Therefore, we must assume a similar hazard profile for 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole.

Key Safety Data Summary

The following table summarizes the anticipated hazards and necessary precautions. These are inferred from structurally similar compounds and general chemical safety principles.

ParameterGuideline / InformationSource(s)
Anticipated Hazard Class Acutely Toxic (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant[8]
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides.[7]
Personal Protective Equipment (PPE) Chemical-resistant nitrile gloves, safety glasses with side shields or chemical splash goggles, standard laboratory coat.[6]
Ventilation Handle only in a well-ventilated area, such as a certified chemical fume hood.[6]
Waste Classification Hazardous Chemical Waste.[4][7]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole. Each step is designed to minimize exposure and prevent accidental release.

Workflow for Safe Disposal

The logical flow of the disposal process is critical. The diagram below illustrates the key stages from waste generation to final disposal.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Waste Segregation (Solid, Liquid, Sharps) A->B Proceed to C Step 3: Containerization (Use sealed, compatible containers) B->C Proceed to D Step 4: Labeling ('Hazardous Waste', Chemical Name, Date) C->D Proceed to E Step 5: Temporary Storage (Designated Hazardous Waste Area) D->E Proceed to F Step 6: Arrange Pickup (Contact EHS or Licensed Contractor) E->F Proceed to G Step 7: Documentation (Maintain waste disposal records) F->G Then H Final Disposal (Licensed Hazardous Waste Facility) F->H Leads to

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.